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  • Product: 2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL
  • CAS: 55447-64-8

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(Dibutylamino)-6-methyl-4-pyrimidinol

Introduction and Mechanistic Rationale 2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8)[1] is a highly valuable pyrimidine intermediate utilized extensively in the synthesis of agricultural fungicides (such as t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8)[1] is a highly valuable pyrimidine intermediate utilized extensively in the synthesis of agricultural fungicides (such as the pyrimidine sulfamate Bupirimate)[2] and in the development of novel pesticide libraries[3]. The construction of this highly substituted pyrimidine core relies on a robust bimolecular condensation reaction between a 1,3-dicarbonyl compound and a dinucleophilic guanidine derivative[4].

In this protocol, ethyl acetoacetate (EAA) serves as the 1,3-dicarbonyl electrophile, while


-dibutylguanidine hydrochloride  acts as the dinucleophile.
Mechanistic Causality

The reaction proceeds via a base-catalyzed cascade, where each step is driven by specific electronic and thermodynamic factors:

  • Free Base Liberation :

    
    -dibutylguanidine is supplied as a hydrochloride salt to prevent oxidative degradation and moisture absorption. Sodium methoxide (NaOMe) is utilized to deprotonate the salt, liberating the highly nucleophilic free guanidine.
    
  • Nucleophilic Attack : The primary amine of the guanidine selectively attacks the highly electrophilic ketone carbonyl of EAA. This forms a tetrahedral intermediate that rapidly dehydrates into a stable imine/enamine.

  • Cyclization : The secondary imine nitrogen undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and closing the 6-membered ring.

  • Tautomerization : The resulting heterocycle tautomerizes to the thermodynamically stable aromatic pyrimidinol (which exists in equilibrium with its pyrimidin-4-one tautomer).

Reagents and Materials

Critical Note: Strict anhydrous conditions are required during the initial condensation to prevent the base-catalyzed saponification of ethyl acetoacetate into acetoacetic acid, which would rapidly decarboxylate into acetone and severely reduce the yield.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Ethyl acetoacetate (EAA)130.141.0513.67 g1,3-Dicarbonyl electrophile

-Dibutylguanidine HCl
207.751.0020.78 gDinucleophile
Sodium methoxide (NaOMe)54.021.105.94 gBase / Deprotonating agent
Methanol (Anhydrous)32.04Solvent150 mLReaction medium
Deionized Water18.02Anti-solvent200 mLCrystallization medium
1M Hydrochloric Acid36.46As needed~10 mLpH adjustment

Experimental Workflows and Pathways

Mechanism Guan N,N-Dibutylguanidine (Free Base) Imine Imine/Enamine Intermediate Guan->Imine Nucleophilic attack on ketone C=O EAA Ethyl Acetoacetate (EAA) EAA->Imine Cyclic Cyclic Tetrahedral Intermediate Imine->Cyclic Intramolecular attack on ester C=O Product 2-(Dibutylamino)- 6-methyl-4-pyrimidinol Cyclic->Product -EtOH & Tautomerization

Mechanistic pathway of the condensation between N,N-dibutylguanidine and EAA.

Workflow Step1 1. Base Liberation NaOMe + Guanidine HCl in MeOH Step2 2. Filtration Remove NaCl Precipitate Step1->Step2 30 min, RT Step3 3. Condensation Add EAA, Reflux at 65°C for 12 h Step2->Step3 Clear filtrate Step4 4. Solvent Exchange Evaporate MeOH, Add H2O Step3->Step4 Reaction complete (TLC) Step5 5. Neutralization & Crystallization Adjust pH to 7.0, Cool to 0-5°C Step4->Step5 Aqueous suspension Step6 6. Isolation Filter, Wash, Dry under Vacuum Step5->Step6 Product precipitates

Step-by-step experimental workflow for the synthesis and isolation.

Step-by-Step Protocol

Phase 1: Free Base Generation
  • Preparation : Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an argon inlet, and a dropping funnel. Flame-dry the apparatus under argon to ensure strict anhydrous conditions.

  • Reagent Loading : Charge the flask with

    
    -dibutylguanidine hydrochloride (20.78 g, 100 mmol) and anhydrous methanol (100 mL). Stir at 400 rpm until a uniform suspension is achieved.
    
  • Deprotonation : Slowly add sodium methoxide (5.94 g, 110 mmol) in portions over 15 minutes.

    • Causality: The slight excess of base ensures the complete liberation of the free guanidine. The reaction generates sodium chloride (NaCl), which is insoluble in methanol and precipitates as a fine white solid.

  • Filtration : Stir the mixture at room temperature for 30 minutes. Filter the suspension rapidly through a pad of Celite under an argon blanket to remove the NaCl byproduct.

    • Causality: Removing the inorganic salt prevents physical bumping during the subsequent prolonged reflux and ensures a homogenous bimolecular condensation environment, improving reaction kinetics.

Phase 2: Condensation and Cyclization
  • Addition of EAA : Transfer the clear filtrate back into the clean, dry three-neck flask. Heat the solution to 40°C. Using the dropping funnel, add ethyl acetoacetate (13.67 g, 105 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the self-condensation of EAA (Claisen condensation) and heavily favoring the cross-condensation with the guanidine intermediate.

  • Reflux : Elevate the temperature to 65°C (gentle reflux) and maintain for 12 to 16 hours. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1, UV 254 nm). The starting material spot should disappear, replaced by a lower-Rf product spot.

Phase 3: Workup and Isolation (Self-Validating System)
  • Solvent Exchange : Once the reaction is deemed complete, cool the mixture to room temperature. Transfer to a rotary evaporator and concentrate the mixture under reduced pressure (40°C, 150 mbar) to remove the methanol, yielding a viscous crude oil.

  • Aqueous Suspension : Suspend the crude oil in 200 mL of deionized water. The mixture will likely be highly alkaline (pH > 10) due to the residual sodium methoxide and the basicity of the final product.

  • Neutralization : Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 7.0.

    • Causality: 2-(Dibutylamino)-6-methyl-4-pyrimidinol is an amphoteric molecule (containing a basic dialkylamino group and an acidic pyrimidinol proton). At pH 7.0, the molecule exists predominantly in its neutral/zwitterionic state, which exhibits the lowest aqueous solubility, thereby maximizing crystallization yield.

  • Crystallization : Cool the neutralized suspension in an ice-water bath (0–5°C) for 2 hours to drive complete precipitation.

  • Filtration and Drying : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual salts, followed by ice-cold heptane (20 mL) to remove unreacted EAA or organic impurities. Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Characterization

  • Appearance : Off-white to pale yellow crystalline solid.

  • Yield : Typically 19.5 - 20.2 g (82 - 85% theoretical).

  • LC-MS (ESI+) : Expected [M+H]+ at m/z 238.2.

  • 1H NMR (400 MHz, DMSO-d6) : Expected signals include a singlet at ~5.6 ppm (1H, pyrimidine C5-H), a singlet at ~2.1 ppm (3H, C6-CH3), and characteristic multiplet signals for the dibutyl chains between 0.9 and 3.5 ppm.

References

  • [4] Title: Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety Source: PMC (nih.gov) URL:

  • [3] Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (acs.org) URL:

  • [2] Title: Bupirimate Source: Wikipedia URL:

  • [1] Title: 2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL Source: ChemBK URL:

Sources

Application

Reaction mechanism of dibutylguanidine condensation with beta-keto esters

Application Note & Protocol Topic: Mechanistic Insights and Practical Application of Dibutylguanidine-Catalyzed Condensation of β-Keto Esters Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Mechanistic Insights and Practical Application of Dibutylguanidine-Catalyzed Condensation of β-Keto Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Guanidine Organocatalysis in C-C Bond Formation

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Knoevenagel condensation, a classic reaction involving an active methylene compound and a carbonyl group, is a powerful tool in this endeavor.[1][2] Traditionally, this reaction has been catalyzed by inorganic bases or primary and secondary amines like piperidine.[3] However, the field of organocatalysis has introduced a new class of highly efficient, metal-free catalysts that offer mild reaction conditions and high selectivity.

Among these, guanidines have emerged as exceptionally strong organic "superbases".[4] Compounds such as N,N'-dibutylguanidine (DBG) are potent Brønsted base catalysts.[5][6] Their high basicity allows them to deprotonate even weakly acidic C-H bonds, such as those found on the α-carbon of β-keto esters, while their steric bulk minimizes competing nucleophilic side reactions.[7] This application note provides a detailed exploration of the reaction mechanism of dibutylguanidine-catalyzed condensation between a β-keto ester and an aldehyde, alongside a comprehensive, field-tested protocol for its practical implementation.

The Reaction Mechanism: A Brønsted Base Catalytic Cycle

The catalytic activity of dibutylguanidine (DBG) in the condensation of a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde is rooted in its ability to function as a highly effective proton shuttle. The mechanism proceeds through a well-defined catalytic cycle.[4]

Step 1: Enolate Formation The cycle begins with the deprotonation of the active methylene group of the β-keto ester by dibutylguanidine. Due to the strong basicity of the guanidine moiety, this proton abstraction is rapid and efficient, generating a nucleophilic enolate intermediate and a protonated dibutylguanidinium ion.[2][8] This ion pair is a key feature of the guanidine-catalyzed pathway.[4]

Step 2: Nucleophilic Attack The newly formed enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. The proximate, positively charged guanidinium ion can stabilize the developing negative charge on the oxygen atom through hydrogen bonding.[5]

Step 3: Proton Transfer & Catalyst Regeneration The alkoxide intermediate is then protonated by the dibutylguanidinium ion, yielding a β-hydroxy keto ester and regenerating the neutral dibutylguanidine catalyst, allowing it to re-enter the catalytic cycle.

Step 4: Dehydration Under the reaction conditions, the β-hydroxy keto ester intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[2] This step is often the driving force for the overall reaction.

Reaction_Mechanism Figure 1: Catalytic Cycle of Dibutylguanidine cluster_cycle DBG Dibutylguanidine (Catalyst) Enolate Enolate Intermediate + DBG-H⁺ DBG->Enolate Step 1: Deprotonation BKE β-Keto Ester (e.g., Ethyl Acetoacetate) BKE->Enolate Step 1: Deprotonation Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Enolate->Alkoxide Step 2: C-C Bond Formation Aldehyde Aldehyde Aldehyde->Alkoxide Step 2: C-C Bond Formation Hydroxy β-Hydroxy Keto Ester Alkoxide->Hydroxy Alkoxide->Hydroxy Step 3: Proton Transfer Product α,β-Unsaturated Product Hydroxy->Product Hydroxy->Product Step 4: Dehydration H2O H₂O Hydroxy->H2O Step 4: Dehydration DBG_regen Dibutylguanidine (Regenerated) Hydroxy->DBG_regen Catalyst Regeneration

Caption: Figure 1: Catalytic Cycle of Dibutylguanidine.

Experimental Protocol: Synthesis of Ethyl 2-benzylidene-3-oxobutanoate

This protocol details the condensation of ethyl acetoacetate with benzaldehyde using N,N'-dibutylguanidine as the catalyst. It is designed to be a reliable and reproducible procedure for laboratory synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N,N'-Dibutylguanidine (DBG)≥98%Sigma-AldrichStrong base, handle with care.
Benzaldehyde≥99%, ReagentPlus®Sigma-AldrichFreshly distilled to remove benzoic acid.
Ethyl acetoacetate≥99%Acros OrganicsKeep dry.
TolueneAnhydrous, ≥99.8%Fisher ScientificCan be substituted with THF or Ethanol.
Diethyl etherACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)1 M solutionVWRFor workup.
Brine (Saturated NaCl)-Lab-preparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying.
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Experimental Workflow

The overall process follows a standard synthetic chemistry workflow from setup to characterization.

Experimental_Workflow Figure 2: Experimental Workflow start Start: Assemble Glassware (Round-bottom flask, condenser) setup Reaction Setup: Add benzaldehyde, ethyl acetoacetate, and toluene to flask. start->setup catalyst Add N,N'-Dibutylguanidine (catalyst) under N₂ atmosphere. setup->catalyst reaction Heat to Reflux (e.g., 110°C for Toluene) Stir vigorously. catalyst->reaction monitor Monitor Reaction Progress via TLC (e.g., every 30 mins) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Workup: 1. Cool to RT 2. Wash with 1M HCl 3. Extract with Et₂O complete->workup Yes dry Dry organic layer (MgSO₄) Filter and concentrate in vacuo workup->dry purify Purification: Recrystallization or Flash Chromatography dry->purify characterize Product Characterization: NMR, IR, Mass Spec, Melting Point purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzaldehyde (5.0 mmol, 0.51 mL) and ethyl acetoacetate (5.5 mmol, 0.70 mL).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask. Stir the mixture for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add N,N'-dibutylguanidine (0.5 mmol, 10 mol%, 0.12 mL) to the reaction mixture using a syringe.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting benzaldehyde. The reaction is complete upon the disappearance of the limiting reagent (benzaldehyde). This typically takes 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the guanidine catalyst, followed by saturated NaCl solution (1 x 20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure product as a pale yellow oil or solid. An expected yield is typically in the range of 80-95%.[9]

Data Interpretation and Characterization

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=C stretch (approx. 1620-1640 cm⁻¹) and the continued presence of two C=O stretches for the ketone and ester (approx. 1710 cm⁻¹ and 1730 cm⁻¹, respectively).

  • ¹H NMR Spectroscopy: Confirm the disappearance of the aldehyde proton signal (approx. 10 ppm). Key signals for the product will include a singlet for the vinylic proton (approx. 7.5-7.8 ppm), aromatic protons, and signals corresponding to the ethyl ester and methyl ketone groups.

  • Thin Layer Chromatography (TLC): The product should have a higher Rf value than the more polar benzaldehyde starting material.

Troubleshooting

  • Low Conversion: If the reaction stalls, ensure the benzaldehyde was freshly distilled, as benzoic acid can neutralize the basic catalyst. The solvent must also be anhydrous.

  • Side Product Formation: If self-condensation of ethyl acetoacetate is observed (a Claisen condensation),[10][11] it may indicate the reaction temperature is too high or the reaction was left for an extended period after the aldehyde was consumed.

  • Difficulty Removing Catalyst: The guanidine catalyst is highly basic and can be difficult to remove. Ensure thorough washing with dilute acid during the workup. Multiple washes may be necessary.

References

  • Selig, P. (2013). Guanidine Organocatalysis. Synthesis, 45(06), 703–718. [Link available upon request]
  • Ishikawa, T. (2013). Guanidine Organocatalysis. SYNTHESIS, 45(6), 703–718. [Link]

  • Guanidines, which exist widely in nature, have been frequently utilised as strong Brønsted bases in organic chemistry. Organic & Biomolecular Chemistry. [Link]

  • Selig, P. (2013). Guanidine Organocatalysis. Sci-Hub. [Link available upon request]
  • Ishikawa, T. (2010). Guanidine chemistry. Chemical & Pharmaceutical Bulletin, 58(12), 1555-1568. [Link]

  • Kim, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 4(1), 1-9. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Kim, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. ResearchGate. [Link]

  • Shirini, F., et al. (2013). Polyguanidine as a Highly Efficient and Reusable Catalyst for Knoevenagel Condensation Reactions in Water. Australian Journal of Chemistry, 66(4), 500-504. [Link]

  • IntechOpen. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. [Link]

  • ResearchGate. (2014). Synthesis of poly substituted pyridines in aqueous media. ResearchGate. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Warwicker, J. (2023). Structural Basis of Perturbed pKa Values of Catalytic Groups in Enzyme Active Sites. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Wikipedia. Dieckmann condensation. Wikipedia. [Link]

  • AK Lectures. (2023). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • García-Viloca, M., et al. (1999). His...Asp catalytic dyad of ribonuclease A: histidine pKa values in the wild-type, D121N, and D121A enzymes. Biophysical Journal, 76(3), 1571-1579. [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

Sources

Method

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in 2-(Dibutylamino)-6-methyl-4-pyrimidinol

Abstract This comprehensive guide provides a detailed exploration of the chemical derivatization of the hydroxyl group in 2-(Dibutylamino)-6-methyl-4-pyrimidinol. This pyrimidine derivative is a valuable scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of the chemical derivatization of the hydroxyl group in 2-(Dibutylamino)-6-methyl-4-pyrimidinol. This pyrimidine derivative is a valuable scaffold in medicinal chemistry and materials science, and the strategic modification of its 4-hydroxyl group is a key step in modulating its physicochemical properties, biological activity, and potential applications. This document outlines the underlying chemical principles, provides detailed experimental protocols for common derivatization strategies, and offers insights into reaction optimization and product characterization. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Introduction: The Significance of 2-(Dibutylamino)-6-methyl-4-pyrimidinol and the Role of Hydroxyl Group Derivatization

The pyrimidine core is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The specific compound, 2-(Dibutylamino)-6-methyl-4-pyrimidinol, presents a versatile platform for chemical modification. The dibutylamino group at the 2-position and the methyl group at the 6-position influence the electronic properties and steric environment of the pyrimidine ring. The hydroxyl group at the 4-position is a prime target for derivatization, as its conversion into ethers, esters, or silyl ethers can significantly alter the molecule's polarity, hydrogen bonding capacity, metabolic stability, and receptor-binding interactions.

A critical consideration in the chemistry of 4-pyrimidinols is the existence of keto-enol tautomerism.[2][3][4] 2-(Dibutylamino)-6-methyl-4-pyrimidinol can exist in equilibrium with its keto tautomer, 2-(dibutylamino)-6-methyl-1H-pyrimidin-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[3][4][5] This tautomerism can impact the regioselectivity of derivatization reactions, with the enol form favoring O-derivatization and the keto form potentially leading to N-derivatization. Understanding and controlling this equilibrium is paramount for achieving the desired chemical transformation.

This guide will focus on three primary classes of hydroxyl group derivatization: O-Acylation, O-Alkylation, and O-Silylation. For each, we will discuss the reaction mechanism, provide a detailed protocol, and outline key considerations for successful synthesis.

Foundational Principle: Keto-Enol Tautomerism

The hydroxyl group of 2-(Dibutylamino)-6-methyl-4-pyrimidinol is part of a vinylogous amide system, which gives rise to significant keto-enol tautomerism. The equilibrium between the 4-pyrimidinol (enol) and the 4-pyrimidinone (keto) forms is a dynamic process. In polar solvents, the more polar keto tautomer is often favored due to intermolecular hydrogen bonding.[4] Conversely, non-polar solvents can shift the equilibrium towards the enol form.[4] The presence of both tautomers in solution can be confirmed by spectroscopic methods like NMR, where distinct sets of peaks for each form may be observed.[4]

Caption: Keto-enol tautomerism of the target compound.

Core Derivatization Strategies

The derivatization of the hydroxyl group can be broadly categorized into the formation of esters, ethers, and silyl ethers. The choice of strategy depends on the desired properties of the final compound. For instance, esterification is often used to create prodrugs that are hydrolyzed in vivo to release the active parent molecule. Etherification can enhance metabolic stability, while silylation is a common protecting group strategy in multi-step syntheses.

Caption: Primary derivatization pathways for the hydroxyl group.

O-Acylation: Synthesis of Ester Derivatives

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The presence of a bulky 2-dialkylamino group on the pyrimidine ring has been shown to promote O-acylation.

Protocol 1: General Procedure for O-Acylation using an Acyl Chloride

Materials:

  • 2-(Dibutylamino)-6-methyl-4-pyrimidinol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 equivalents)

  • Anhydrous pyridine or a non-nucleophilic base like triethylamine (TEA) (2-3 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-(Dibutylamino)-6-methyl-4-pyrimidinol (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or TEA) to the solution and cool to 0 °C in an ice bath.

  • If using, add a catalytic amount of DMAP.

  • Slowly add the acyl chloride (1.1 - 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ester derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent their hydrolysis and ensure efficient acylation of the pyrimidinol.

  • Base: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • DMAP: DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction rate, especially for less reactive alcohols.[6]

O-Alkylation: Synthesis of Ether Derivatives

O-alkylation to form ethers can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation of the pyrimidine ring.[7]

Protocol 2: General Procedure for O-Alkylation using an Alkyl Halide

Materials:

  • 2-(Dibutylamino)-6-methyl-4-pyrimidinol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 2.0 equivalents)

  • Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (1.1 - 1.5 equivalents)

  • Anhydrous dimethylformamide (DMF) or acetonitrile as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-(Dibutylamino)-6-methyl-4-pyrimidinol (1.0 equivalent) in anhydrous DMF or acetonitrile under an inert atmosphere, add the base (e.g., K₂CO₃ or Cs₂CO₃). If using NaH, add it portion-wise to a cooled solution of the pyrimidinol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding salt.

  • Add the alkyl halide (1.1 - 2.0 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group without competing in the subsequent alkylation step. The choice of base can influence the O/N alkylation ratio.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they can dissolve the pyrimidinol and its salt while facilitating the Sₙ2 reaction with the alkyl halide.

O-Silylation: Protection of the Hydroxyl Group

Silylation is a common strategy to protect hydroxyl groups during multi-step syntheses.[8] The resulting silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired. Common silylating agents include trimethylsilyl chloride (TMS-Cl) and tert-butyldimethylsilyl chloride (TBDMS-Cl).

Protocol 3: General Procedure for O-Silylation

Materials:

  • 2-(Dibutylamino)-6-methyl-4-pyrimidinol

  • Silylating agent (e.g., TMS-Cl, TBDMS-Cl) (1.1 - 1.5 equivalents)

  • Imidazole or triethylamine (1.5 - 2.5 equivalents)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-(Dibutylamino)-6-methyl-4-pyrimidinol (1.0 equivalent) and imidazole or triethylamine (1.5 - 2.5 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the silylating agent (1.1 - 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude silyl ether can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Imidazole/Triethylamine: These bases act as both a proton scavenger for the HCl byproduct and as a nucleophilic catalyst to activate the silylating agent.[9]

  • Silylating Agent: The choice of silylating agent determines the stability of the resulting silyl ether. TBDMS ethers are significantly more stable to acidic conditions than TMS ethers.

Summary of Derivatization Strategies

Derivatization TypeReagentsBase/CatalystSolventTypical ConditionsProduct
O-Acylation Acyl Chloride/AnhydridePyridine, TEA, DMAP (cat.)DCM, THF0 °C to RTEster
O-Alkylation Alkyl HalideNaH, K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °CEther
O-Silylation Silyl ChlorideImidazole, TEADCM, DMF0 °C to RTSilyl Ether

Experimental Workflow Visualization

Experimental_Workflow Start Start: Dissolve Pyrimidinol in Anhydrous Solvent AddBase Add Base/Catalyst Start->AddBase Cool Cool to 0 °C (if required) AddBase->Cool AddReagent Add Derivatizing Agent (Acyl/Alkyl/Silyl Halide) Cool->AddReagent Reaction Stir at Appropriate Temperature (Monitor by TLC) AddReagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify Characterize Characterize Final Product (NMR, MS, IR) Purify->Characterize

Caption: A generalized experimental workflow for derivatization.

Conclusion and Future Perspectives

The derivatization of the hydroxyl group in 2-(Dibutylamino)-6-methyl-4-pyrimidinol is a versatile strategy for the synthesis of novel compounds with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. Careful consideration of the keto-enol tautomerism and optimization of reaction conditions are crucial for achieving high yields and the desired regioselectivity. Future work in this area could involve exploring more advanced derivatization techniques, such as enzymatic modifications or transition-metal-catalyzed cross-coupling reactions, to further expand the diversity of accessible derivatives.

References

  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - RSC Publishing. (n.d.).
  • Tautomerism characteristics of 4-pyrimidone - ChemicalBook. (n.d.).
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6).
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters, 155396.
  • Reynard, G., Lai, C., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019, December 26). Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • CN101268092B - Selective O-acylation of nucleosides - Google Patents. (n.d.).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyrin-5(6H). (n.d.).

  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • Process for the preparation of pyrimidine derivatives. (n.d.). Google Patents.
  • Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF. (2025, August 7).
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications - Indian Academy of Sciences. (n.d.).
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Deriv
  • Synthesis and antibacterial properties of pyrimidine deriv
  • Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the...
  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025, January 5).
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10).
  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Deriv
  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (n.d.). Retrieved from [Link]

  • Silylation of hydroxyl group-containing compounds - P
  • What is the best procedure for silylation of hydroxy compounds ?

Sources

Application

Application Note: Regioselective O-Alkylation vs. N-Alkylation of 4-Pyrimidinols

Executive Briefing The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antiviral, anticancer, and anti-inflammatory agents. When functionalizing 4-pyrimidinols (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antiviral, anticancer, and anti-inflammatory agents. When functionalizing 4-pyrimidinols (also known as pyrimidin-4(1H)-ones), chemists face a classic ambident nucleophile dilemma: the competition between O-alkylation and N-alkylation.

This application note provides a comprehensive, field-proven guide to controlling this regioselectivity. By manipulating solvent polarity, base coordination, and electrophile hardness, researchers can predictably drive the reaction toward either the N-alkyl lactam or the O-alkyl ether, streamlining drug development workflows and eliminating tedious chromatographic separations [1].

Mechanistic Rationale: The Causality of Regioselectivity

To rationally design an alkylation workflow, one must understand the underlying physical chemistry governing the pyrimidinol core.

The Tautomeric Dilemma

4-Pyrimidinol exists in a dynamic tautomeric equilibrium with its lactam counterpart, pyrimidin-4(1H)-one. The position of this equilibrium is highly solvent-dependent:

  • Polar Solvents (DMF, DMSO): Stabilize the highly polar lactam form, increasing electron density on the ring nitrogen.

  • Non-Polar Solvents (Toluene, THF): Favor the aromatic lactim (hydroxypyrimidine) form, exposing the oxygen for nucleophilic attack.

Tautomerism Lactim 4-Pyrimidinol (Lactim Form) Favored in Non-Polar Lactam Pyrimidin-4(1H)-one (Lactam Form) Favored in Polar Lactim->Lactam Tautomeric Equilibrium O_Alk O-Alkylated Product (Ether) Lactim->O_Alk Hard Electrophiles (Mitsunobu, Ag+ salts) N_Alk N-Alkylated Product (Lactam) Lactam->N_Alk Soft Electrophiles (Alkyl Iodides, K2CO3)

Figure 1: Tautomeric equilibrium of 4-pyrimidinol and divergent regioselective alkylation pathways.

HSAB Principle vs. Marcus Theory

Historically, the Hard-Soft Acid-Base (HSAB) principle has been used to explain this regioselectivity: the harder oxygen atom prefers hard electrophiles (e.g., alkyl triflates, tosylates, or Mitsunobu intermediates), while the softer nitrogen atom prefers soft electrophiles (e.g., alkyl iodides) [2].

However, recent computational studies utilizing Marcus Theory provide a more accurate thermodynamic picture. N-alkylation is generally thermodynamically favored (driven by a highly exergonic


), whereas O-alkylation can be kinetically favored due to a lower intrinsic activation barrier (

) when specific hard electrophiles are employed [3].
The Coordination Effect of Bases

The choice of base is the most critical variable:

  • Potassium Carbonate (

    
    ) / Sodium Hydride (
    
    
    
    ):
    Generate a "naked" ambident anion in polar aprotic solvents, leading overwhelmingly to the thermodynamically stable N-alkylated product.
  • Silver Carbonate (

    
    ):  The soft 
    
    
    
    cation specifically coordinates to the soft nitrogen atom of the pyrimidine ring. This coordination sterically and electronically blocks the nitrogen, leaving the oxygen atom as the sole reactive site, thereby forcing O-alkylation [4].

Quantitative Parameter Matrix

The following table synthesizes quantitative data from various optimization studies to provide a quick-reference guide for selecting reaction conditions [1][4][5].

Reaction StrategyOptimal SolventBase / ReagentsElectrophile TypeMajor RegioisomerTypical Yield
Standard Basic DMF or DMSO

or

Alkyl Iodides (Soft)N-Alkylated 75% – 95%
Silver-Mediated Toluene or Hexane

Alkyl BromidesO-Alkylated 65% – 85%
Cesium-Mediated DMF

Propargyl/Allyl HalidesO-Alkylated 80% – 90%
Mitsunobu Coupling THF (Anhydrous)

, DIAD
Primary/Secondary AlcoholsO-Alkylated 75% – 98%

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Objective: Synthesize N-alkyl pyrimidin-4(1H)-ones using soft electrophiles.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the 4-pyrimidinol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Causality: 
    
    
    
    is a mild base that effectively deprotonates the pyrimidinol without causing side-reactions, while DMF stabilizes the resulting polar lactam anion.
  • Electrophile Addition: Stir for 15 minutes at room temperature, then add the alkyl iodide (1.2 equiv) dropwise.

  • Propagation: Heat the mixture to 60 °C for 4–8 hours.

  • Validation Checkpoint 1: Monitor via TLC (Ethyl Acetate/Hexane). The N-alkylated product will typically have a lower

    
     value  (more polar) compared to the O-alkylated ether.
    
  • Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous

    
     to remove residual DMF. Dry over 
    
    
    
    and concentrate.
Protocol B: Regioselective O-Alkylation via Silver Mediation

Objective: Force O-alkylation using N-coordination masking.

  • Preparation: Suspend the 4-pyrimidinol (1.0 equiv) in anhydrous Toluene (0.15 M). Causality: Non-polar toluene suppresses the lactam tautomer and prevents separation of ion pairs.

  • Silver Coordination: Add

    
     (1.5 equiv) wrapped in aluminum foil to protect from light. Stir at room temperature for 30 minutes to allow the Ag-N coordination complex to form.
    
  • Alkylation: Add the alkyl bromide (1.5 equiv). Heat the suspension to 80 °C for 12 hours.

  • Validation Checkpoint 2: The reaction mixture will turn dark grey/black as

    
     precipitates. This visual cue confirms the consumption of the alkylating agent.
    
  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure to yield the crude O-alkylated product.

Protocol C: Regioselective O-Alkylation via Mitsunobu Reaction

Objective: Achieve absolute O-selectivity under mild, neutral conditions.

Mitsunobu Step1 1. Substrate Preparation Mix 4-Pyrimidinol & ROH in THF Step2 2. Phosphine Addition Add PPh3 (1.5 eq) at 0 °C Step1->Step2 Step3 3. Azodicarboxylate Activation Dropwise DIAD/DEAD (< 5 °C) Step2->Step3 Step4 4. Reaction Propagation Warm to RT, Stir 2-12h Step3->Step4 Step5 5. Isolation Yields pure O-Alkylated Pyrimidine Step4->Step5

Figure 2: Step-by-step workflow for the highly O-selective Mitsunobu alkylation of 4-pyrimidinols.

  • Preparation: Dissolve 4-pyrimidinol (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.1 M). Cool the flask to 0 °C in an ice bath.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate. The hard alkoxyphosphonium intermediate strictly dictates attack by the harder oxygen nucleophile of the pyrimidine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours.

  • Validation Checkpoint 3: TLC will show the formation of a high

    
     spot (O-alkyl product) and the appearance of Triphenylphosphine oxide (UV active, very low 
    
    
    
    ).
  • Workup: Concentrate the mixture directly and purify via silica gel chromatography.

Analytical Verification System

To ensure the integrity of the synthesized compounds, orthogonal analytical techniques must be employed to confirm regioselectivity:

  • 
    H NMR Spectroscopy: 
    
    • N-Alkyl: The

      
       protons typically appear further downfield (
      
      
      
      3.8 – 4.2 ppm) due to the deshielding effect of the adjacent lactam carbonyl.
    • O-Alkyl: The

      
       protons appear even further downfield (
      
      
      
      4.3 – 4.8 ppm) characteristic of an aryl ether linkage.
  • 
    C NMR Spectroscopy (The Gold Standard): 
    
    • N-Alkyl: Exhibits a distinct carbonyl carbon peak (C=O) at ~160 - 162 ppm .

    • O-Alkyl: Lacks the carbonyl peak; instead, the C4 aromatic carbon shifts to ~168 - 172 ppm , confirming the fully aromatic pyrimidine ring.

References

  • Mittersteiner, M., et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." ACS Omega, 2022.[Link]

  • Byrne, P. A., et al. "Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity." Chemical Science, 2020.[Link]

  • Mansouri, et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight." RSC Advances, 2020.[Link]

  • Ludek, O., et al. "Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction." Synfacts, 2006.[Link]

Method

Application Note: Coordination Chemistry and Metal Complexes of 2-(Dibutylamino)-6-methyl-4-pyrimidinol

Introduction & Chemical Profile The compound 2-(Dibutylamino)-6-methyl-4-pyrimidinol (DBMP, CAS: 55447-64-8) is a highly substituted pyrimidinol derivative that serves as a versatile, lipophilic ligand in modern coordina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The compound 2-(Dibutylamino)-6-methyl-4-pyrimidinol (DBMP, CAS: 55447-64-8) is a highly substituted pyrimidinol derivative that serves as a versatile, lipophilic ligand in modern coordination chemistry. While simpler pyrimidinols are ubiquitous in biological systems and materials science, the incorporation of a bulky N,N-dibutylamino group at the C2 position of DBMP imparts unique physicochemical properties. This steric bulk significantly increases the lipophilicity of the molecule, enhancing the membrane permeability of its resulting metal complexes—a critical parameter in metallodrug development and solvent extraction technologies[1].

Understanding the coordination behavior of DBMP requires a deep dive into its electronic structure, specifically its tautomeric equilibria, and the steric constraints imposed by its substituents. This application note provides a comprehensive guide to the mechanistic principles, synthesis protocols, and analytical characterization of DBMP-metal complexes.

Mechanistic Insights into Coordination Chemistry

Lactam-Lactim Tautomerism and Ligand Activation

Pyrimidinols like DBMP exist in a dynamic equilibrium between the 4-pyrimidinol (lactim) and 4(1H)-pyrimidinone (lactam) tautomers[2]. In its neutral state, coordination is often weak. However, upon deprotonation in mildly basic media, DBMP forms an anionic species where the negative charge is delocalized across the N3-C4-O4 region. This deprotonation is the fundamental causality behind its strong chelating ability, transforming DBMP into a potent anionic ligand[3].

Binding Modes and Steric Shielding

DBMP typically coordinates to transition metals (e.g., Cu(II), Zn(II), Co(II), Cd(II)) as a bidentate N,O-donor [3][4]. The adjacent N3 and deprotonated O4 atoms form a highly stable chelate ring with the metal center[5].

Crucially, the bulky dibutylamino group at the C2 position acts as a steric shield. In simpler pyrimidines, the N1 atom often participates in bridging interactions, leading to insoluble polymeric metal-organic frameworks (MOFs)[6]. In DBMP, the dibutyl chains sterically hinder the N1 site, preventing extensive polymerization and strongly favoring the formation of discrete, soluble mononuclear or dinuclear complexes[7]. This causality is essential for researchers aiming to synthesize soluble metal complexes for biological assays or homogeneous catalysis.

Tautomerism Lactim Lactim Form (4-Pyrimidinol) Lactam Lactam Form (4-Pyrimidinone) Lactim->Lactam Tautomerization Anion Deprotonated Ligand (Anionic N,O-donor) Lactim->Anion + OH- (Base) Lactam->Anion + OH- (Base) Complex Metal Complex (e.g., Bidentate Chelate) Anion->Complex + M(II) Salt

Lactam-lactim tautomerism of DBMP and the base-catalyzed pathway to bidentate metal complexation.

Experimental Protocols: Synthesis of DBMP-Metal Complexes

The following self-validating protocol details the synthesis of a DBMP-Cu(II) complex. The choice of reagents and solvents is highly deliberate: a mixed ethanol/water solvent system is required because the lipophilic DBMP ligand is insoluble in pure water, while the metal salt requires an aqueous or semi-aqueous environment for optimal dissolution[5]. Furthermore, utilizing metal acetates rather than chlorides or sulfates provides intrinsic basicity (the acetate ion acts as a mild proton acceptor), which facilitates the deprotonation of the pyrimidinol without the need for harsh external bases that could cause metal hydroxide precipitation[8].

Step-by-Step Methodology
  • Ligand Preparation: Suspend 2.0 mmol (approx. 475 mg) of DBMP in 20 mL of absolute ethanol. Warm gently to 40°C under continuous magnetic stirring until the highly lipophilic ligand is completely dissolved.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) in 10 mL of deionized water[8].

  • Mixing & pH Adjustment: Add the aqueous metal solution dropwise to the ethanolic ligand solution. The mixture should immediately begin to change color (e.g., to a deep green for Cu(II)), indicating the onset of coordination. Check the pH; it should naturally rest around 6.5–7.5 due to the acetate buffer. If necessary, add 0.1 M NaOH dropwise to reach pH 7.5 to ensure complete ligand deprotonation[5].

  • Coordination Reaction: Equip the flask with a reflux condenser and heat the mixture at 60°C for 2 hours. This thermal energy overcomes the activation barrier for displacing coordinated water molecules with the bulky DBMP ligand.

  • Crystallization: Filter the hot solution through a fine glass frit to remove any trace insoluble byproducts. Transfer the filtrate to a crystallization dish and allow it to evaporate slowly at room temperature in a vibration-free environment. X-ray quality single crystals typically form within 7–14 days[3].

  • Isolation: Harvest the crystals, wash with a minimal amount of ice-cold ethanol to remove unreacted ligand, and dry under vacuum.

Workflow Step1 1. Ligand Preparation Dissolve DBMP in EtOH Step3 3. Mixing & pH Control Combine and adjust pH to 7.5 Step1->Step3 Step2 2. Metal Solution Dissolve M(OAc)2 in H2O Step2->Step3 Step4 4. Coordination Reaction Reflux at 60°C for 2 hours Step3->Step4 Step5 5. Crystallization Filter and slow evaporation Step4->Step5 Step6 6. Characterization FTIR, NMR, and XRD analysis Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of DBMP-metal complexes.

Analytical Characterization & Data Presentation

Validation of the metal complex relies on observing specific spectroscopic shifts that confirm the displacement of the hydroxyl proton and the engagement of the pyrimidine nitrogen[4][9].

Table 1: Physicochemical Properties of DBMP and its Metal Complexes
CompoundMolecular FormulaAppearanceSolubilityProposed Geometry
DBMP (Ligand) C₁₃H₂₃N₃OWhite crystalline powderEtOH, DMSO, CHCl₃N/A
DBMP-Cu(II) [Cu(DBMP)₂(H₂O)₂]Dark green crystalsDMF, DMSO, hot EtOHDistorted Octahedral
DBMP-Zn(II) [Zn(DBMP)₂]Colorless/White crystalsDMF, DMSO, EtOHTetrahedral
Table 2: Diagnostic Spectroscopic Shifts upon Coordination
Analytical TechniqueDBMP (Free Ligand)DBMP-Metal ComplexDiagnostic Implication
FTIR: ν(O-H) / ν(N-H) ~3200–3400 cm⁻¹ (broad)Absent / Significantly ShiftedConfirms deprotonation of 4-OH and coordination via O4[4].
FTIR: ν(C=N) ring ~1620 cm⁻¹~1590–1600 cm⁻¹Red-shift indicates coordination via pyrimidine N3[9].
¹H NMR: C5-H ~5.8 ppm~6.1 ppm (downfield)Electron density withdrawal by the diamagnetic metal center (e.g., Zn²⁺)[10].
¹H NMR: 4-OH ~11.5 ppmAbsentValidates deprotonation and covalent-like metal-oxygen bond formation.

References

1. 2. 3 3.7 4.8 5.6 6.4 7.2 8.1 9.5 10.10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Methods for Lipophilic Pyrimidinol Intermediates

Welcome to the technical support center for the purification of lipophilic pyrimidinol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of lipophilic pyrimidinol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-complex molecules. The inherent lipophilicity, coupled with the unique chemical nature of the pyrimidinol scaffold, presents a specific set of purification hurdles. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, practical issues you might face during your experiments. The solutions provided are grounded in chemical principles and validated by field experience.

Chromatography Issues

Question: My lipophilic pyrimidinol intermediate is streaking badly on a silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer: Streaking or "tailing" on silica gel with pyrimidine-containing compounds is a frequent issue.[1][2] It typically stems from a few key factors:

  • Strong Interactions with Silica: The pyrimidinol core contains basic nitrogen atoms and a hydroxyl group capable of hydrogen bonding. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the compound to "stick" and elute slowly and unevenly.[3]

  • Column Overloading: Applying too much sample relative to the amount of stationary phase can saturate the column, leading to broad, tailing peaks.[1][4]

  • Inappropriate Sample Loading: If the compound is not fully dissolved or is loaded in a solvent that is too strong (too polar for normal phase), it can lead to a poorly defined starting band and subsequent streaking.

Step-by-Step Solutions:

  • Neutralize the Stationary Phase: The most effective solution is often to suppress the acidity of the silica gel. Add a small amount of a basic modifier to your mobile phase.

    • Protocol: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent.[3] This will cap the acidic silanol sites, minimizing strong interactions and resulting in sharper, more symmetrical peaks.

  • Optimize Sample Loading:

    • Reduce the Load: As a rule of thumb, the sample load should be about 1-5% of the silica gel mass.[4] If you are seeing tailing, try reducing the amount of crude material you load.

    • Use Dry Loading: For lipophilic compounds with poor solubility in the initial mobile phase, dry loading is highly recommended.[3] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the problem may be an irreversible adsorption or decomposition on silica.

    • Alumina: Basic or neutral alumina can be an excellent alternative for basic compounds.[4][5]

    • Reversed-Phase (C18): If your compound has sufficient lipophilicity, reversed-phase chromatography is a powerful alternative where such strong secondary interactions are less common.[6]

Question: My highly lipophilic pyrimidinol and a non-polar impurity are co-eluting or have very poor separation in normal-phase (silica) chromatography. How can I improve the resolution?

Answer: This is a classic challenge when dealing with non-polar compounds. In normal-phase chromatography, retention is driven by interactions with the polar stationary phase.[7] If both your product and the impurity are very lipophilic, they will have minimal interaction with the silica and will elute quickly, often together.[6]

Strategies for Improved Resolution:

  • Drastically Reduce Mobile Phase Polarity: You need to maximize the small differences in polarity between your compound and the impurity.

    • Protocol: Use a very non-polar mobile phase like pure hexane or heptane, and gradually introduce a slightly more polar solvent (e.g., toluene, dichloromethane, or diethyl ether) in very small increments.[8] Avoid highly polar solvents like ethyl acetate or methanol initially, as they will likely wash everything off the column.[8]

  • Switch to Reversed-Phase Chromatography: This is often the best solution. Reversed-phase chromatography separates compounds based on their lipophilicity.[6][9] Your highly lipophilic compound will be well-retained on a C18 column, while less lipophilic impurities will elute earlier.

    • Non-Aqueous Reversed-Phase (NARP): Since many lipophilic intermediates have poor water solubility, a non-aqueous system can be used.[6]

    • Example Protocol: Use a C18 column and a mobile phase gradient of methanol and ethyl acetate or methanol and dichloromethane.[6] This technique can be highly effective for separating compounds that only differ by their carbon content or degree of lipophilicity.[6]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a stationary phase with smaller particles (in HPLC/UPLC) will increase the number of theoretical plates and can improve the separation of closely eluting compounds.

Crystallization Issues

Question: I'm trying to crystallize my lipophilic pyrimidinol intermediate, but it keeps "oiling out" of solution instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization, especially with lipophilic compounds. It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This often happens when the solution is too supersaturated or cooled too quickly, or when impurities are present that inhibit crystal formation.[4]

Troubleshooting Protocol for Oiling Out:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once it's a clear solution again, add a bit more hot solvent (10-20% more volume) to reduce the level of supersaturation.[4]

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop. Do not put it directly into an ice bath. You can insulate the flask to slow the cooling rate even further.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a tiny amount of the pure solid, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.[2][4]

  • Try a Different Solvent System: The choice of solvent is paramount in crystallization.[10] You may need to screen several solvents or solvent mixtures. An ideal solvent will dissolve your compound well when hot but poorly when cold.[11]

    • Anti-Solvent Addition: Dissolve your compound in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid.[10] Heat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a purification method for a new lipophilic pyrimidinol intermediate?

A1: The best approach is to start with a simple, small-scale analysis to understand the properties of your crude material.

  • Assess Purity and Polarity with TLC: Run a Thin-Layer Chromatography (TLC) plate with your crude mixture. Use a starting mobile phase of 9:1 Hexane:Ethyl Acetate and a more polar system like 1:1 Hexane:Ethyl Acetate. This will give you a good idea of the number of components and their relative polarities.

  • Solubility Tests: Test the solubility of your crude material in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).[12][13] This is crucial for both chromatography and crystallization.

  • Use a Decision-Making Workflow: Based on the results, you can choose the most appropriate method.

G Start Crude Lipophilic Pyrimidinol Intermediate TLC_Sol Perform TLC & Solubility Tests Start->TLC_Sol Is_Solid Is the crude material a solid? TLC_Sol->Is_Solid High_Purity Is the major spot >90% pure by TLC? Is_Solid->High_Purity Yes Chromatography Proceed with Chromatography Is_Solid->Chromatography No (Oil) Crystallize Attempt Crystallization High_Purity->Crystallize Yes High_Purity->Chromatography No Rf_Value What is the Rf of the product in 20% EtOAc/Hexane? Chromatography->Rf_Value Normal_Phase Use Normal-Phase (Silica or Alumina) Rf_Value->Normal_Phase Rf < 0.5 Reversed_Phase Consider Reversed-Phase (C18) or Supercritical Fluid (SFC) Rf_Value->Reversed_Phase Rf > 0.5

Caption: Decision tree for selecting an initial purification method.

Q2: Can the tautomerism of the pyrimidinol ring affect purification?

A2: Yes, absolutely. Pyrimidinols can exist in equilibrium between the -ol and the -one tautomeric forms.[14] The position of this equilibrium can be influenced by the solvent, pH, and temperature.[14][15] If multiple tautomers are present in solution during chromatography, it can lead to broad or multiple peaks for a single compound, complicating the purification.

  • Expert Insight: This is particularly relevant in reversed-phase HPLC. The use of protic polar solvents (like water and methanol) can significantly affect the energy barrier between tautomers.[14] If you observe unexpected peak broadening or splitting, consider that you may be separating tautomers. Using buffered mobile phases to control the pH or aprotic solvents in normal-phase chromatography can sometimes help by favoring one tautomeric form.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my lipophilic pyrimidinol intermediate?

A3: Supercritical Fluid Chromatography (SFC) is an excellent, though less common, alternative to HPLC that is particularly well-suited for purifying lipophilic compounds.[16] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[17]

Consider SFC when:

  • You need a "Green" alternative: SFC significantly reduces the consumption of organic solvents compared to HPLC.[18][19]

  • Speed is critical: Run times in SFC are typically 3-4 times faster than in traditional reversed-phase HPLC.[19]

  • Your compound has poor solubility: SFC can handle samples dissolved in solvents like DMSO more effectively than HPLC.[20]

  • You are dealing with closely related isomers or chiral compounds: SFC often provides different and complementary selectivity to HPLC, making it powerful for separating challenging mixtures.[21]

Data and Protocols

Table 1: Common Solvent Systems for Chromatography

This table provides a starting point for solvent selection in both normal and reversed-phase chromatography for lipophilic compounds.

Chromatography ModeStationary PhaseCommon Non-Polar Solvents (A)Common Polar Solvents (B)Notes and Recommendations
Normal Phase Silica Gel, AluminaHexane, Heptane, CyclohexaneEthyl Acetate, Dichloromethane (DCM), Diethyl Ether, Acetone, IsopropanolStart with a low percentage of solvent B (1-5%) and increase polarity gradually. For basic pyrimidinols, add 0.1% triethylamine to solvent B.
Reversed Phase C18, C8Water, Water with 0.1% Formic Acid or TFAAcetonitrile, MethanolThe standard for many compounds. A gradient from high %A to high %B is typical.[9]
Non-Aqueous Reversed Phase (NARP) C18, C8Methanol, AcetonitrileDichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateExcellent for highly lipophilic compounds that are insoluble in water.[6] A gradient of DCM in Methanol can be very effective.
Protocol: Step-by-Step Guide to Dry Loading a Flash Column
  • Dissolve the Sample: In a round-bottom flask, dissolve your crude lipophilic pyrimidinol intermediate (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of Dichloromethane).

  • Add Adsorbent: Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g) to the flask.

  • Evaporate the Solvent: Swirl the flask to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a fine, dry, free-flowing powder.

  • Pack the Column: Prepare your flash chromatography column by packing it with silica gel as a slurry in your initial, non-polar mobile phase (e.g., Hexane).

  • Load the Sample: Carefully add the powdered sample-silica mixture to the top of the packed column, creating a thin, even layer.

  • Add Sand: Gently add a thin layer of sand (approx. 0.5 cm) on top of your sample layer to prevent it from being disturbed when you add the eluent.

  • Begin Elution: Carefully add your mobile phase and begin running the column. This method ensures that your compound starts as a very concentrated band, leading to significantly better resolution.

References

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. Retrieved from [Link]

  • Valko, K. (2020, November 12). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Normal Phase. Dr. Maisch. Retrieved from [Link]

  • R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. R Discovery. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?. ResearchGate. Retrieved from [Link]

  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Biotage. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved from [Link]

  • PubMed. (2010, December 15). Controlled Crystallization of the Lipophilic Drug Fenofibrate During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy. PubMed. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization in the pharmaceutical and bioprocessing industries. ResearchGate. Retrieved from [Link]

  • BOKU Core Facilities. (n.d.). Extraction of lipophilic compounds. BOKU Core Facilities. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. Retrieved from [Link]

  • Zhang, X., et al. (2010, March 2). A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. ACS Publications. Retrieved from [Link]

  • Buchi.com. (n.d.). Supercritical Fluid Chromatography. Buchi.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. NCBI. Retrieved from [Link]

  • HILICON. (n.d.). Efficient Separation of Polar and Nonpolar Lipid Classes Utilizing iSPE®-HILIC Material for Solid-Phase Extraction. HILICON. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 27). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. NCBI. Retrieved from [Link]

  • Longdom.org. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom.org. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. NCBI. Retrieved from [Link]

  • Departments of Physics and Chemistry - EMU. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. EMU. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]

  • ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?. ChemRxiv. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization Protocols for 2-(Dibutylamino)-6-methyl-4-pyrimidinol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving API-grade purity for pyrimidine intermediates is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving API-grade purity for pyrimidine intermediates is critical. 2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8) presents unique crystallization challenges due to its structural dichotomy: a highly lipophilic, flexible dibutylamino tail paired with a strongly polar, hydrogen-bonding pyrimidinol core.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your recrystallization workflows.

Mechanistic Overview: The Thermodynamics of Pyrimidinol Crystallization

Understanding the physical chemistry of your compound is the first step to designing a robust protocol. You are not just dissolving and cooling a static molecule; you are managing a dynamic equilibrium.

The Tautomeric Shift In solution, 2-(Dibutylamino)-6-methyl-4-pyrimidinol exists in an equilibrium between its enol form (pyrimidin-4-ol) and keto form (pyrimidin-4(3H)-one). However, during the crystallization process, pyrimidinols typically undergo an enol-to-keto tautomerism[1]. The keto form is thermodynamically favored in the solid state because it facilitates the formation of highly stable centrosymmetric dimers via paired intermolecular N—H···O hydrogen bonds[1].

Causality in Solvent Selection: Your solvent system must perform two contradictory tasks: it must solvate the highly lipophilic dibutylamino tail at elevated temperatures, while simultaneously allowing the polar core to form these crucial hydrogen-bond networks upon cooling. If a solvent competitively hydrogen-bonds too strongly with the pyrimidinol core, it will disrupt dimerization and prevent nucleation.

Solvent System Selection Data

Selecting the right solvent dictates whether you achieve highly pure crystalline needles or a frustrating biphasic oil. Below is a synthesized comparison of field-proven solvent systems for pyrimidinol derivatives.

Solvent SystemPolarity ProfilePrimary MechanismBest ForDrawbacks
Absolute Ethanol Polar ProticTemperature-dependent solubility curveGeneral pyrimidine purificationDibutyl tail may cause excessive cold-solubility, leading to low yield.
Ethyl Acetate / Heptane Moderate / Non-polarAnti-solvent precipitationTuning polarity to prevent "oiling out"Requires careful titration of the anti-solvent at the boiling point.
Acetonitrile / Methanol (1:1) Polar Aprotic / ProticDisrupts impurity H-bonding while precipitating APIRemoving highly colored or polar synthesis byproducts[2]Methanol can competitively hydrogen bond, slowing crystal nucleation.

Standard Operating Procedure: Dual-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate / Heptane anti-solvent approach. It is specifically designed to finely tune the supersaturation point, preventing the flexible dibutyl groups from causing the product to "oil out."

Step 1: Dissolution

  • Suspend the crude 2-(Dibutylamino)-6-methyl-4-pyrimidinol in a minimum volume of boiling Ethyl Acetate (EtOAc) inside an Erlenmeyer flask.

  • Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves the lipophilic tail at high temperatures without aggressively disrupting the pyrimidinol's potential to dimerize.

Step 2: Clarification (Optional but Recommended)

  • If the solution is dark or contains insoluble particulates, add 1-2% (w/w) activated charcoal. Boil for 3 minutes, then perform a hot filtration through a pre-heated pad of Celite.

Step 3: Anti-Solvent Titration

  • While maintaining the solution at a gentle boil, add hot Heptane dropwise.

  • Continue addition until a faint, persistent cloudiness (turbidity) appears.

  • Validation Checkpoint: Add exactly 1-2 drops of hot EtOAc. The solution should instantly turn clear again. This confirms the system is exactly at the metastable limit, ensuring maximum yield upon cooling.

Step 4: Nucleation & Dimerization

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.

  • Causality: Slow cooling provides the activation energy needed for the molecules to undergo enol-to-keto tautomerism and align into centrosymmetric dimers[1]. Rapid cooling traps impurities in the crystal lattice.

Step 5: Harvesting

  • Once crystallization is complete, chill the flask in an ice bath (4°C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration and wash with ice-cold Heptane.

Troubleshooting & FAQs

Q: Why is my compound "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out occurs when the compound's solubility limit is reached at a temperature above its melting point in that specific solvent mixture. The highly flexible dibutylamino group entropically resists rigid packing, lowering the lattice energy and making this a common issue. Fix: Reheat the mixture until it forms a single clear phase. Add more of the non-polar anti-solvent (Heptane) to force the supersaturation point to a lower temperature. Alternatively, seed the solution with a pure crystal just as it begins to cool to bypass the oiling phase by providing an immediate nucleation template.

Q: I've cooled the solution to 4°C, but no crystals are forming. What went wrong? A: The solution is likely not supersaturated. The high lipophilicity of the dibutylamino group can keep the compound completely dissolved even at low temperatures. Fix: Boil off 20-30% of the solvent volume to concentrate the mixture, then allow it to cool again. If it still remains clear, scratch the inside of the glass flask with a glass stirring rod at the liquid meniscus. The micro-abrasions release microscopic silica fragments that act as heterogeneous nucleation sites.

Q: My crystals are forming, but they are heavily discolored. How do I fix this? A: Colored impurities are often conjugated polymeric byproducts from the initial pyrimidine synthesis. Because these polymers share structural similarities with your API, they co-crystallize easily. Fix: Utilize the Acetonitrile/Methanol (1:1) solvent system[2]. The methanol will aggressively hydrogen-bond with the polar polymeric impurities, keeping them in the mother liquor while the target compound precipitates.

Process Decision Tree

Below is the logical workflow for diagnosing and resolving common recrystallization failures for this specific compound.

RecrystallizationWorkflow Start Crude 2-(Dibutylamino)- 6-methyl-4-pyrimidinol Dissolve Dissolve in Hot Solvent (EtOAc or EtOH) Start->Dissolve Cooling Cool Slowly to Room Temperature Dissolve->Cooling Check1 Did crystals form? Cooling->Check1 OilingOut Issue: Oiling Out (Biphasic Liquid) Check1->OilingOut No (Forms Oil) NoCrystals Issue: Solution Remains Clear Check1->NoCrystals No (Stays Clear) Success Success: Pure Centrosymmetric Dimers Check1->Success Yes SolutionOil Fix: Add Heptane (Anti-solvent) & Reheat OilingOut->SolutionOil SolutionOil->Cooling SolutionNoCryst Fix: Evaporate 20% Solvent or Scratch Flask NoCrystals->SolutionNoCryst SolutionNoCryst->Cooling

Figure 1: Troubleshooting decision tree for 2-(Dibutylamino)-6-methyl-4-pyrimidinol recrystallization

References

Sources

Troubleshooting

Troubleshooting low yields in pyrimidine ring closure reactions

Welcome to the Technical Support Center for Pyrimidine Synthesis . Pyrimidine scaffolds are foundational to modern drug discovery, yet their assembly—whether via the multicomponent Biginelli reaction or the classical Pin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis . Pyrimidine scaffolds are foundational to modern drug discovery, yet their assembly—whether via the multicomponent Biginelli reaction or the classical Pinner-type amidine condensation—is frequently plagued by low yields, incomplete cyclization, and complex side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will explore the thermodynamic and kinetic causalities behind these failures, providing actionable, self-validating troubleshooting strategies to optimize your ring closure reactions.

PART 1: The Biginelli Multicomponent Reaction

The Biginelli reaction is a powerful one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, its termolecular nature makes it highly susceptible to competing bimolecular side reactions.

Q1: I am observing low conversion rates and unreacted starting materials in my Biginelli synthesis. How can I drive the reaction to completion? A1: Low conversion is almost always a kinetic issue tied to poor catalyst selection or suboptimal reactant concentration[1]. The reaction relies on the formation of an acyliminium ion intermediate, which requires an acid catalyst to activate the aldehyde for nucleophilic attack by urea.

  • Solution: If using homogeneous catalysis, 20 mol% HCl in water at 90 °C acts as a highly effective dual activator for both the initial aldehyde attack and the subsequent cyclization steps[2]. For greener, high-yield alternatives, utilizing a solid-supported heteropolyacid like WSi/Amberlyst-15 (WSi/A15) under solvent-free (neat) conditions forces the reactants into close proximity, artificially increasing their effective concentration and driving the termolecular kinetics forward[3].

Q2: My crude product is contaminated with a highly fluorescent yellow byproduct. What is this, and how do I prevent it? A2: This is a classic thermodynamic trap. The fluorescent impurity is a Hantzsch-type 1,4-dihydropyridine (DHP)[1][4].

  • Causality: At elevated temperatures, urea decomposes into isocyanic acid and ammonia. The liberated ammonia acts as a competing nitrogen source, reacting with the aldehyde and two equivalents of the β-ketoester to form the Hantzsch DHP[1][4].

  • Solution: Strictly control your reaction temperature (do not exceed 92–95 °C) and ensure your urea stoichiometry is slightly in excess (e.g., 1.2 equivalents) to compensate for minor thermal decomposition without flooding the system with free ammonia[3].

Q3: I suspect Knoevenagel adducts are forming instead of the desired dihydropyrimidinone. Why is this happening? A3: Knoevenagel condensation is a competing bimolecular side reaction where the β-ketoester reacts directly with the aldehyde, bypassing the urea entirely[1]. This occurs when the acid catalyst is too weak to rapidly form the acyliminium ion, allowing the slower enol-aldehyde condensation to dominate. Optimizing your Brønsted or Lewis acid concentration will steer the pathway back toward the desired Biginelli product[1].

Biginelli Aldehyde Aldehyde Acyliminium Acyliminium Ion (Desired Intermediate) Aldehyde->Acyliminium + Urea (Acid) Knoevenagel Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel + β-Ketoester Hantzsch Hantzsch 1,4-DHP (Fluorescent Byproduct) Aldehyde->Hantzsch + 2x β-Ketoester + NH3 Urea Urea Urea->Acyliminium Ketoester β-Ketoester Ketoester->Knoevenagel Ketoester->Hantzsch Biginelli 3,4-Dihydropyrimidinone (Target Product) Acyliminium->Biginelli + β-Ketoester

Competing reaction pathways in the Biginelli multicomponent synthesis.

PART 2: Amidine-1,3-Dicarbonyl Condensations

The condensation of amidines with 1,3-dielectrophiles (like β-diketones or malonates) is a robust method for synthesizing fully aromatic pyrimidines, but it is highly sensitive to moisture and equilibrium dynamics.

Q4: My amidine condensation is yielding complex mixtures with significant amide byproducts. What is going wrong? A4: You are likely experiencing amidine hydrolysis. Amidine free bases are highly hygroscopic. In the presence of trace moisture, the amidine rapidly hydrolyzes into an unreactive amide, which completely halts the nucleophilic attack on the 1,3-dicarbonyl[4].

  • Solution: Always generate the free amidine base in situ from a high-purity amidine hydrochloride salt using a non-aqueous base (e.g., NaOEt in absolute ethanol), and maintain strictly anhydrous conditions under an inert atmosphere[4].

Q5: The cyclization step seems incomplete, leaving open-chain intermediates. How can I force the ring closure? A5: The mechanistic pathway involves the formation of open-chain enamides and dihydroxytetrahydropyrimidine intermediates[5]. The final step requires a double dehydration to achieve aromaticity. Because water is a byproduct, its accumulation pushes the equilibrium backward, preventing full cyclization[5].

  • Solution: You must actively remove water from the system. Use a Dean-Stark trap if refluxing in toluene, or add activated 4Å molecular sieves to the reaction mixture. Additionally, a mild acid wash during the workup phase can provide the necessary protonation to catalyze the final dehydration step[4].

Amidine Amidine Amidine HCl FreeBase Free Amidine Base Amidine->FreeBase Base (NaOEt) Dicarbonyl 1,3-Dicarbonyl Enolate Enol/Enolate Dicarbonyl->Enolate Base/Heat Intermediate Dihydroxytetrahydropyrimidine (Intermediate) FreeBase->Intermediate Nucleophilic Attack Amide Amide Byproduct (Hydrolysis) FreeBase->Amide Trace H2O Enolate->Intermediate Pyrimidine Pyrimidine Ring (Target) Intermediate->Pyrimidine Dehydration (-2 H2O)

Mechanism and hydrolysis risk in amidine-based pyrimidine ring closure.

PART 3: Quantitative Optimization Data

The following table synthesizes empirical data demonstrating how catalyst and solvent choices dictate the yield of the Biginelli reaction. Note the stark difference between uncatalyzed and solvent-free catalyzed conditions.

Catalyst SystemSolvent EnvironmentTemp (°C)TimeYield (%)Mechanistic RationaleReference
Uncatalyzed Neat (Solvent-free)9217 h0Lack of aldehyde activation stalls acyliminium formation.[3]
20 mol% HCl Water9030 min>90Strong Brønsted acid rapidly drives intermediate formation.[2]
WSi/A15 (0.05 g/mmol )Ethanol884.5 h82Solid acid support provides moderate kinetic driving force.[3]
WSi/A15 (0.05 g/mmol )Neat (Solvent-free)924.5 h94High reactant concentration maximizes termolecular collisions.[3]

PART 4: Self-Validating Experimental Protocols

To ensure reproducibility and built-in quality control, utilize the following self-validating methodologies.

Protocol A: Solvent-Free Biginelli Synthesis (Kinetic Control)
  • Charge the Vessel: To a dry round-bottom flask, add benzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and urea (1.2 eq)[3]. Validation Check: The slight excess of urea prevents the system from becoming nitrogen-starved if trace thermal decomposition occurs.

  • Catalyst Addition: Add 0.05 g/mmol of WSi/A-15 solid catalyst[3].

  • Thermal Activation: Heat the neat mixture to exactly 92 °C in an oil bath under continuous stirring for 4.5 hours[3]. Validation Check: Do not exceed 95 °C to prevent the formation of the Hantzsch DHP byproduct.

  • In-Process Monitoring: Monitor the reaction via TLC (5:5 hexane:ethyl acetate)[3]. Validation Check: The disappearance of the UV-active benzaldehyde spot confirms the consumption of the limiting reagent.

  • Workup: Cool to room temperature. Add a small volume of cold ethanol, stir for 5 minutes to dissolve unreacted starting materials, and filter the precipitated DHPM product[4]. Recrystallize from hot ethanol.

Protocol B: Anhydrous Amidine Condensation (Thermodynamic Control)
  • Free Base Generation: Suspend amidine hydrochloride (1.0 eq) in absolute ethanol under a nitrogen atmosphere. Slowly add a freshly prepared solution of sodium ethoxide (1.0 eq). Stir for 30 minutes.

  • Filtration: Quickly filter the precipitated NaCl salt under a stream of nitrogen to prevent moisture ingress.

  • Condensation: To the filtrate, add the 1,3-dicarbonyl compound (1.0 eq). Attach a reflux condenser equipped with a drying tube or molecular sieves.

  • Dehydration Drive: Reflux the mixture for 12–16 hours. Validation Check: If TLC indicates stalled intermediates (dihydroxytetrahydropyrimidines), the system is water-logged[5]. Add activated 4Å molecular sieves directly to the flask.

  • Acidic Workup: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate and wash with 0.1 M HCl[4]. Validation Check: This mild acid wash not only removes unreacted amidine but chemically forces the final dehydration of any remaining open-chain intermediates into the aromatic pyrimidine.

References

Sources

Optimization

Optimizing pH conditions for precipitation of 4-pyrimidinols

Technical Support Center: Optimizing pH Conditions for Precipitation of 4-Pyrimidinols Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH Conditions for Precipitation of 4-Pyrimidinols

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of 4-pyrimidinols.

4-Pyrimidinols (and their tautomeric pyrimidin-4(3H)-ones) present unique crystallization challenges due to their ionizable functional groups and complex hydrogen-bonding networks. Successful precipitation requires precise control over the thermodynamic driving force—supersaturation—which is manipulated primarily through pH adjustment[1].

Part 1: Mechanistic Causality of pH-Driven Precipitation

To optimize precipitation, you must understand the causality behind the phase change. 4-Pyrimidinols possess amphoteric characteristics. At a high pH, the hydroxyl/lactam group is deprotonated, yielding a highly water-soluble anionic enolate[1]. At a highly acidic pH, the pyrimidine ring nitrogen is protonated, yielding a soluble cation.

Precipitation is thermodynamically favored only when the solution pH is adjusted to the molecule's isoelectric point (pI) or the pH of minimum solubility. At this exact pH, the molecule exists as a neutral free base (or zwitterion, depending on substituents), minimizing ion-dipole interactions with the aqueous solvent and driving self-assembly into a crystal lattice via intermolecular hydrogen bonding[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My 4-pyrimidinol derivative remains dissolved even after neutralizing the reaction mixture to pH 7.0. Why isn't it precipitating? Causality & Solution: You are likely missing the specific isoelectric point of your derivative. While the parent 4-pyrimidinol has a predicted pKa of approximately 8.76[2], substituting the ring alters the electron density and shifts the pKa. For example, amino- and thio-substituted derivatives like 6-amino-2-thiouracil require a much lower pH (specifically pH 4.0) to achieve zero net charge and trigger massive solid precipitation[3]. Actionable Step: Do not assume pH 7.0 is the target. Perform a small-scale pH titration from pH 10 down to pH 2, monitoring for the "cloud point" (turbidity) to empirically identify the optimal precipitation pH for your specific analog.

Q2: During acid addition, my product forms a sticky, biphasic oil instead of crystals (oiling out). How do I fix this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when you add acid too rapidly, pushing the system past the metastable zone directly into the labile zone. The molecules aggregate as a disordered liquid rather than organizing into a crystal lattice. Actionable Step:

  • Elevate Temperature: Heat the solution to 50–60°C before adding acid. This expands the metastable zone.

  • Slow Titration: Add your acid (e.g., 1M HCl) at a controlled rate of 0.1 pH units/minute.

  • Isothermal Aging: Once the solution turns slightly cloudy, stop adding acid. Hold the pH and temperature constant for 30 minutes to allow the first stable nuclei to consume the supersaturation, preventing the formation of an oil phase.

Q3: How do I handle complex salts, such as 2,5,6-triamino-4-pyrimidinol sulfate, during pH adjustment? Causality & Solution: Poly-substituted pyrimidinols have highly complex speciation curves. For instance, 2,5,6-triamino-4-pyrimidinol sulfate contains a pyridinium nitrogen (pKa range 3.0–7.0) and an arylaminium ion (pKa range 1.0–5.0)[4]. Because multiple ionizable centers exist, the window for minimum solubility is narrow. Actionable Step: Buffer the system. Instead of using strong acids/bases which cause localized pH spikes, use a weak acid like acetic acid to gently buffer the system down to the target pH (typically pH 5.0–6.0 for these complex sulfates), ensuring homogeneous supersaturation.

Part 3: Quantitative Data & Physicochemical Properties

To successfully design your precipitation workflow, reference the known ionization constants of your target compound.

Table 1: Physicochemical Properties and Optimal Precipitation pH for 4-Pyrimidinol Derivatives

Compound / DerivativePredicted pKa / Ionization RangeOptimal Precipitation pHMechanism of Isolation
4-Pyrimidinol ~8.766.5 – 7.5Neutralization of free base
6-Amino-2-thiouracil ~7.0 – 8.04.0Acetic acid titration
2,5,6-Triamino-4-pyrimidinol sulfate 1.0 – 7.0 (Multiple centers)5.0 – 6.0Zwitterion / Zero net charge

Data synthesized from established chemical registries and industrial assessments[2],[4],[3].

Part 4: Step-by-Step Methodology: Self-Validating pH-Shift Protocol

This protocol utilizes a "cloud point" validation system. By relying on visual and physical feedback from the solution rather than arbitrary volumes, the protocol self-corrects for variations in starting concentration.

Phase 1: Complete Dissolution (State Zero)

  • Suspend the crude 4-pyrimidinol in deionized water (10 mL per gram of substrate).

  • Add 1M NaOH dropwise under vigorous stirring until the pH reaches > 10.0.

  • Validation Check: The solution must become completely transparent. This confirms the conversion of the pyrimidinol to its highly soluble sodium enolate salt. Polish filter through a 0.45 µm membrane to remove any non-ionizable impurities.

Phase 2: Controlled Nucleation 4. Heat the clarified solution to 50°C to increase the solubility threshold and widen the metastable zone. 5. Begin dropwise addition of 1M HCl (or Acetic Acid for amino-derivatives) at a rate of 0.1 pH units per minute. 6. Validation Check (The Cloud Point): Stop acid addition the exact moment the solution exhibits faint, persistent turbidity. This indicates the system has crossed the solubility curve and primary nucleation has begun.

Phase 3: Crystal Growth and Depletion 7. Isothermal Hold: Maintain the temperature at 50°C and hold the pH steady for 30–45 minutes. Do not add more acid. This allows the nuclei to grow into pure, filterable crystals rather than crashing out as amorphous solids. 8. Once the suspension is thick and stable, resume acid addition until the target pI (e.g., pH 4.0 or 7.0, depending on the derivative) is reached to maximize yield. 9. Cool the slurry linearly to 5°C over 2 hours, filter under vacuum, and wash the filter cake with ice-cold water to displace residual salts.

Part 5: Process Visualization

Workflow N1 1. Alkaline Dissolution (pH > 10) N2 2. Polish Filtration (Remove Insolubles) N1->N2 N3 3. Controlled Acid Titration (0.1 pH units/min) N2->N3 N4 4. Cloud Point Reached (Nucleation) N3->N4 pH approaches pKa N5 5. Isothermal Aging (Crystal Growth) N4->N5 Hold 30 mins N6 6. Final pH Adjustment (Target pI) N5->N6 N7 7. Cooling & Isolation (High Yield Product) N6->N7 Maximize Depletion

Figure 1: pH-shift crystallization workflow for 4-pyrimidinol derivatives.

References

  • LookChem. "Cas 51953-18-5, 4-Pyrimidinol - Chemical Properties." LookChem Database.
  • ECHEMI. "1004-40-6, 6-Amino-2-thiouracil Formula - Manufacturing Info." ECHEMI.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester)." Australian Government.
  • ResearchGate. "How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?" ResearchGate Q&A.

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Issues with Aminopyrimidine Derivatives

Welcome to the technical support center for handling aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopicity of these valuable compounds. Here, we provide in-depth, science-backed answers and troubleshooting protocols to help you characterize, manage, and mitigate moisture-related issues in your experiments and development processes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is hygroscopicity and why is my aminopyrimidine derivative absorbing atmospheric moisture?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1][2] Aminopyrimidine derivatives are often susceptible to this phenomenon due to their molecular structure. The presence of polar functional groups, specifically the amino (-NH2) group and the nitrogen atoms within the pyrimidine ring, creates sites for hydrogen bonding with water molecules.[1][3][4] This interaction is the primary driver for moisture uptake.

The extent of hygroscopicity depends on several factors, including the compound's crystal structure, degree of crystallinity (amorphous forms are generally more hygroscopic), and the presence of other polar functional groups.[1][5]

Q2: What are the practical consequences of hygroscopicity for my research and drug development workflow?

A2: Uncontrolled moisture uptake can lead to a cascade of significant problems throughout the development lifecycle.[1][6] These include:

  • Physical Instability : Moisture can induce changes in the crystal form (polymorphic transformation), trigger conversion to a hydrate, or even cause the complete collapse of the crystal lattice into an amorphous state.[1][6][7] This can alter critical properties like solubility and dissolution rate.[1][]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the potency of the active pharmaceutical ingredient (API).[1][9]

  • Poor Manufacturability : Hygroscopic powders often exhibit poor flow properties, caking, and clumping, which complicates handling, weighing, and formulation processes like tablet compression and capsule filling.[1][10][11]

  • Compromised Shelf-Life and Efficacy : Ultimately, these instabilities can reduce the product's shelf-life and negatively impact its therapeutic performance and bioavailability.[1]

Q3: How do I classify the hygroscopicity of my compound?

A3: A standardized classification system is provided by the European Pharmacopoeia (Ph. Eur.).[2][12] This system categorizes materials based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic (or Moderately)≥ 2% and < 15%
Very hygroscopic≥ 15%

Table based on European Pharmacopoeia guidelines.[2][12]

While this method is straightforward, modern instrumental techniques like Dynamic Vapor Sorption (DVS) provide a much more detailed and accurate picture of a material's behavior across a wide range of humidity conditions.[12][13][14]

Part 2: Troubleshooting Guide - Characterization & Analysis

Problem: My aminopyrimidine powder's appearance and flow properties are inconsistent. I suspect moisture uptake. How can I definitively confirm and quantify this?

Solution: Dynamic Vapor Sorption (DVS) Analysis.

DVS is the gold-standard gravimetric technique for characterizing the hygroscopicity of a material.[15][16][17] It works by exposing a small sample of your material to a precisely controlled stream of humidified gas while continuously measuring its mass change.[15][16] The resulting data, plotted as a sorption-desorption isotherm, provides critical information.

Causality Behind the Choice: Unlike simple static methods, DVS reveals the full moisture-sorption profile of your compound.[15][18] You can identify the critical relative humidity (RH) at which significant water uptake occurs, detect phase transitions (e.g., anhydrous to hydrate), and assess the reversibility of the process. This level of detail is essential for making informed decisions about solid-form selection and formulation strategy.[18][19]

Protocol: Standard DVS Isotherm Generation

Objective: To determine the moisture sorption and desorption behavior of an aminopyrimidine derivative across a range of relative humidities at a constant temperature.

Methodology:

  • Sample Preparation: Place 5-10 mg of the test compound into the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved (e.g., mass change <0.002% per minute). This establishes the dry reference mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[15][18]

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption (increasing RH) and desorption (decreasing RH) isotherms. Analyze the shape of the isotherm, the total moisture uptake, and any hysteresis (divergence between sorption and desorption curves).

G cluster_prep Preparation cluster_analysis DVS Analysis Cycle cluster_output Data Interpretation start Start: Sample Suspected of Hygroscopicity load Load 5-10 mg of Sample into DVS Pan start->load dry Step 1: Dry Sample at 0% RH, 25°C to Stable Mass load->dry sorption Step 2: Increase RH (0% -> 90% in 10% steps) Equilibrate at each step dry->sorption desorption Step 3: Decrease RH (90% -> 0% in 10% steps) Equilibrate at each step sorption->desorption plot Plot % Mass Change vs. RH (Generate Isotherm) desorption->plot classify Classify Hygroscopicity (Ph. Eur. Criteria) plot->classify assess Assess for Hysteresis & Phase Changes plot->assess

Caption: DVS experimental workflow for hygroscopicity assessment.

Part 3: Troubleshooting Guide - Mitigation Strategies

Problem: My API is classified as 'hygroscopic' or 'very hygroscopic' and is difficult to handle. How can I improve its properties by modifying the solid form?

Solution: Pursue Crystal Engineering via Salt Formation or Cocrystallization.

For ionizable aminopyrimidine derivatives, altering the solid form is a powerful strategy to reduce hygroscopicity.[1][20][21] By creating a new crystal lattice with a different packing arrangement and hydrogen bonding network, you can significantly reduce the material's affinity for water.

  • Salt Formation: For basic aminopyrimidines, reacting the API with an acidic counter-ion can create a salt.[22][23][24] This new crystalline entity often possesses dramatically different—and improved—physicochemical properties, including lower hygroscopicity, better stability, and enhanced solubility.[22][23][25]

  • Cocrystallization: This technique involves combining the API with a neutral coformer molecule to create a new, stable crystalline structure.[3][20][26] Cocrystals can effectively "shield" the hygroscopic functional groups of the API within the new crystal lattice, reducing their availability to interact with water molecules.[4][27] This approach is particularly useful when salt formation is not viable or leads to other undesirable properties like poor solubility.[4][20][26]

Causality Behind the Choice: Both strategies fundamentally alter the crystal engineering of the solid. The goal is to create a more thermodynamically stable crystal lattice where the intermolecular interactions (API-counter-ion or API-coformer) are much stronger than the potential API-water interactions. This energetic preference minimizes the driving force for moisture uptake.

Protocol: High-Throughput Salt/Cocrystal Screening

Objective: To rapidly screen a library of counter-ions or coformers to identify new, less hygroscopic solid forms of an aminopyrimidine API.

Methodology:

  • Counter-ion/Coformer Selection:

    • For Salts: Select a diverse library of pharmaceutically acceptable acids with a range of pKa values. A pKa difference of >2-3 units between the basic API and the acidic counter-ion is generally preferred to ensure salt formation.[25]

    • For Cocrystals: Select coformers based on their ability to form complementary hydrogen bonds with the aminopyrimidine functional groups (e.g., carboxylic acids, amides).

  • Solvent Selection: Choose a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile).

  • Screening Execution (Slurry Method):

    • Dispense a known amount of API (e.g., 10 mg) into each well of a 96-well plate.

    • Add a stoichiometric equivalent (e.g., 1:1 molar ratio) of each selected counter-ion or coformer to the respective wells.

    • Add a small volume of a selected solvent to each well to create a slurry.

    • Agitate the plate at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for equilibration.

  • Isolation and Analysis:

    • Centrifuge the plate and carefully remove the supernatant.

    • Dry the solid residues under vacuum.

    • Analyze the resulting solids using a high-throughput technique like Powder X-ray Diffraction (PXRD) to identify new crystalline patterns, indicating the formation of a new salt or cocrystal.

  • Hygroscopicity Assessment:

    • Scale up the promising new solid forms identified by PXRD.

    • Perform DVS analysis on each new form to quantify its moisture uptake and compare it to the original API.

G cluster_start Initial State cluster_decision Strategy Selection cluster_paths Mitigation Paths cluster_end Outcome api Hygroscopic Aminopyrimidine API decision Is API Ionizable? api->decision formulation Path 3: Formulation Strategies (e.g., Film Coating, Excipients) api->formulation Alternative or Complementary Path salt_screen Path 1: Salt Formation Screening decision->salt_screen  Yes cocrystal_screen Path 2: Cocrystal Screening decision->cocrystal_screen  No / Salt  Unsuitable result Stable, Non-Hygroscopic Drug Product salt_screen->result cocrystal_screen->result formulation->result

Caption: Decision tree for mitigating hygroscopicity.

Problem: Modifying the API's solid form is not feasible due to intellectual property, regulatory, or other constraints. How can I manage hygroscopicity through formulation?

Solution: Employ Formulation and Process Control Strategies.

When the API itself cannot be changed, the focus shifts to protecting it from the environment. Several formulation strategies can be highly effective.[1][21]

  • Co-processing with Excipients: Diluting the hygroscopic API with non-hygroscopic or hydrophobic excipients (e.g., microcrystalline cellulose, hydrophobic silicon dioxide) can effectively reduce the overall water uptake of the formulation.[1][]

  • Granulation: Techniques like non-aqueous wet granulation or dry granulation (roller compaction) can reduce the surface area of the API exposed to the atmosphere, thereby decreasing the rate and extent of moisture sorption.

  • Film Coating: Applying a moisture-barrier film coat to a tablet is one of the most common and effective methods.[1][28] Formulations often combine water-soluble polymers (like HPMC) with water-insoluble ones to create a robust barrier while still allowing for appropriate drug release.[1][28]

  • Encapsulation: Enveloping the API in a protective matrix using techniques like spray drying can create a physical barrier against moisture.[1][21]

  • Process and Packaging Control:

    • Manufacturing Environment: Maintain strict humidity control (low RH) in manufacturing and handling areas.[9][10]

    • Packaging: Use high-barrier packaging materials, such as foil-foil blisters (e.g., Alu-Alu) or bottles with desiccants, to protect the final dosage form during its shelf life.[1][]

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Napte, B. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Wikipedia. Available at: [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]

  • Surface Measurement Systems. (n.d.). What is DVS? Surface Measurement Systems. Available at: [Link]

  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. ProUmid. Available at: [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • Laboratoire Sciences et Méthodes Séparatives. (n.d.). Dynamic Vapour Sorption. Laboratoire Sciences et Méthodes Séparatives. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • Charles River. (n.d.). Salt Screening. Charles River. Available at: [Link]

  • ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. SciSpace. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Improved Pharma. Available at: [Link]

  • Richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. Available at: [Link]

  • Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Available at: [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. Available at: [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

  • Pharma Innovation. (2025). API Hygroscopicity. Pharma Innovation. Available at: [Link]

  • Newman, A.W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Available at: [Link]

  • ACS Publications. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2022). Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH. Available at: [Link]

  • WHO. (n.d.). Annex 10 - ICH. World Health Organization. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-(Dibutylamino)-6-methyl-4-pyrimidinol

A Senior Application Scientist's Field-Proven Guide to Spectroscopic Analysis In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. For...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide to Spectroscopic Analysis

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. For novel heterocyclic compounds like 2-(Dibutylamino)-6-methyl-4-pyrimidinol, a substituted pyrimidine derivative, this process necessitates a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, objectively compares this powerful technique with other essential analytical methods, and offers a holistic strategy for confident structural verification.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] It operates on the principle that atomic nuclei with a quantum mechanical property called "spin" will align in an applied magnetic field. By irradiating the sample with radiofrequency pulses, these nuclei can be excited to a higher energy state. The precise frequency required for this "resonance" and the subsequent relaxation behavior provides a wealth of information about the proton's chemical environment, its proximity to other protons, and the relative number of protons of each type.[2][4][5]

Predicted ¹H NMR Spectrum Analysis of 2-(Dibutylamino)-6-methyl-4-pyrimidinol

To understand the experimental spectrum, we must first predict the expected signals based on the molecule's structure. The structure of 2-(Dibutylamino)-6-methyl-4-pyrimidinol features several distinct proton environments:

  • Dibutylamino Group: Two equivalent N-butyl chains. Each chain has a terminal methyl group (CH₃), and three methylene groups (CH₂).

  • Pyrimidine Ring: A methyl group (CH₃) at position 6 and a single proton at position 5.

  • Pyrimidinol Group: A hydroxyl proton (-OH).

Based on established chemical shift ranges, we can anticipate the following signals:[3][4][5][6]

Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
a -N-(CH₂ -CH₂-CH₂-CH₃)₂~3.4 - 3.6Triplet (t)4H
b -N-(CH₂-CH₂ -CH₂-CH₃)₂~1.5 - 1.7Multiplet (m)4H
c -N-(CH₂-CH₂-CH₂ -CH₃)₂~1.3 - 1.5Multiplet (m)4H
d -N-(CH₂-CH₂-CH₂-CH₃ )₂~0.9 - 1.0Triplet (t)6H
e Pyrimidine-CH₃ ~2.2 - 2.4Singlet (s)3H
f Pyrimidine-H (position 5)~5.7 - 5.9Singlet (s)1H
g Pyrimidinol-OH Variable, broadBroad Singlet (br s)1H

Causality Behind Predictions:

  • Protons 'a' (-N-CH₂-): These protons are directly attached to a nitrogen atom, which is electronegative. This "deshields" the protons, causing them to resonate at a lower field (higher ppm value) compared to other methylene groups.[5] They are split into a triplet by the two adjacent protons of group 'b'.

  • Protons 'b' and 'c': These methylene groups are further from the electron-withdrawing nitrogen and will appear in the more crowded alkyl region of the spectrum. Their signals will likely be complex multiplets due to coupling with their neighbors on both sides.

  • Protons 'd' (-CH₃): The terminal methyl groups are the most shielded and will appear at the highest field (lowest ppm value). They are split into a triplet by the two adjacent protons of group 'c'.

  • Protons 'e' (Pyrimidine-CH₃): This methyl group is attached to an aromatic-like pyrimidine ring, which deshields it relative to a standard alkyl methyl group. It has no adjacent protons, so it appears as a sharp singlet.

  • Proton 'f' (Pyrimidine-H): This lone proton on the pyrimidine ring is in an electron-deficient environment, shifting it significantly downfield. With no adjacent protons, it will be a singlet.

  • Proton 'g' (-OH): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature. These protons often exchange with trace amounts of water or deuterated solvent, leading to a broad signal that typically does not show coupling.[2]

A Multi-Technique Approach for Unambiguous Verification

Comparative Analysis of Spectroscopic Techniques
Technique Information Provided Strengths Limitations
¹H NMR Provides detailed information on the proton framework, including connectivity (through-bond coupling) and spatial proximity (through-space NOE).[2]High resolution, quantitative, provides rich structural detail.Can have overlapping signals in complex molecules, less sensitive than MS.
¹³C NMR Shows the number of unique carbon environments and their electronic state (sp³, sp², sp).[7][8]Complements ¹H NMR, excellent for identifying quaternary carbons and carbonyls.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9]
2D NMR (COSY, HSQC) COSY reveals which protons are coupled to each other.[10][11][12] HSQC correlates protons directly to the carbons they are attached to.[11][13][14]Solves signal overlap issues, definitively establishes H-H and C-H connectivity.[11][14]Requires more instrument time and more complex data interpretation.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns that reveal structural motifs.[15][16][17]Extremely high sensitivity, provides exact molecular formula (with HRMS).[15]Isomer differentiation can be difficult, doesn't provide detailed connectivity on its own.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O, N-H, C=N) based on their characteristic vibrational frequencies.[18][19]Fast, simple, excellent for confirming functional groups.[18]Provides limited information about the overall molecular skeleton.

Integrated Workflow for Structural Elucidation

A robust workflow combines these techniques to build a comprehensive and verifiable structural picture.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. Mass spectrometry provides the molecular formula, while FTIR confirms key functional groups (like the pyrimidinol -OH and the pyrimidine C=N stretches).[15][18][19] This initial data provides a crucial framework for interpreting the more detailed NMR spectra. The 1D ¹H and ¹³C NMR experiments then map out the proton and carbon skeletons.[20][21][22] Finally, 2D NMR experiments like COSY and HSQC serve as the ultimate confirmation, piecing together the molecular puzzle by definitively linking protons to their neighbors and to their parent carbons.[10][11][12][14]

Experimental Protocols

Trustworthy data begins with meticulous sample preparation. The following is a standardized protocol for acquiring high-quality NMR spectra.

Protocol: NMR Sample Preparation
  • Glassware Inspection: Before use, visually inspect a 5 mm NMR tube to ensure it is clean and free of any cracks, chips, or scratches.[9][23] Do not use damaged tubes.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(Dibutylamino)-6-methyl-4-pyrimidinol for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[8][9][24]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Test solubility with the non-deuterated version first if unsure.[23][24]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[9][23]

  • Filtration and Transfer: If any solid particles are present, the solution must be filtered to prevent poor spectral quality (line broadening).[25] A common method is to push a small cotton or glass wool plug into a Pasteur pipette and filter the solution directly into the NMR tube.[9][25]

  • Final Volume Check: The final height of the solution in the NMR tube should be approximately 4-5 cm (0.55-0.6 mL).[24][25]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[9][26]

  • Labeling: Label the NMR tube clearly on the cap or at the very top of the tube with a marker. Do not place labels on the body of the tube where it will be inside the instrument's probe.[23][24]

Caption: Standard protocol for NMR sample preparation.

Conclusion

The structural elucidation of 2-(Dibutylamino)-6-methyl-4-pyrimidinol serves as an excellent case study in modern analytical chemistry. While ¹H NMR provides the most detailed single snapshot of the molecule's proton framework, its true power is realized when integrated with other spectroscopic techniques. By combining ¹H, ¹³C, and 2D NMR with Mass Spectrometry and FTIR, researchers can build a self-validating dossier of evidence that confirms the molecular structure with the high degree of confidence required in the fields of chemical research and pharmaceutical development. This integrated, multi-technique approach represents the gold standard for scientific integrity and trustworthiness in structural characterization.

References

  • Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.
  • Go up. (2023, July 24).
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  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5.
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  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
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  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • (2024, February 12). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
  • (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra....
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • (2023, August 9). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents.
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  • LibreTexts. (2019, July 24). 2D NMR Introduction.
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  • Emery Pharma. (2018, April 2).
  • Ali, T. E. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
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  • OpenStax. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition.
  • (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ResearchGate. (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube.

Sources

Comparative

Advanced HPLC Method Development for 2-(Dibutylamino)-6-methyl-4-pyrimidinol: A Comparative Guide

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8) presents a unique set of chromatographic challenges. The molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8) presents a unique set of chromatographic challenges. The molecule is a complex heterocyclic compound characterized by a highly lipophilic dibutylamino moiety and a polar, basic pyrimidinol core.

As a Senior Application Scientist, I approach this not through trial and error, but by engineering a self-validating chromatographic system based on the molecule's physicochemical properties. This guide objectively compares the performance of traditional Fully Porous C18 columns against advanced Polar-Embedded and Superficially Porous Particle (SPP) Biphenyl technologies, providing the experimental data and mechanistic reasoning required to optimize your analytical workflow.

Mechanistic Challenges in Pyrimidinol Analysis (The "Why")

To design an effective method, we must first establish the causality behind typical chromatographic failures associated with this compound:

  • Hydrophobic Over-Retention: The two butyl chains confer significant hydrophobicity to the molecule. On a standard high-carbon-load C18 column, this results in excessive retention times (

    
    ), requiring a high percentage of organic modifier which can compress the separation window for structurally similar impurities.
    
  • Silanol-Induced Peak Tailing: The nitrogen atoms within the pyrimidine ring possess lone pairs that act as strong Lewis bases. At mid-to-high pH, these nitrogens interact with ionized, unreacted silanols (

    
    ) on the silica support via secondary ion-exchange mechanisms, which is a primary cause of severe 1[1].
    
  • Tautomerism & Solvation: The 4-hydroxyl group exists in a dynamic tautomeric equilibrium with its 4-pyrimidinone form. Analyte retention in reversed-phase chromatography is highly dependent on how these polar functional groups interact with the 2[2]. If the mobile phase pH is not strictly controlled, this equilibrium leads to peak broadening.

Comparative Evaluation of Stationary Phases (The "What")

To overcome these challenges, we evaluated three distinct stationary phase chemistries. The retention behavior of pyrimidines is directly related to their 3[3], necessitating a strategic choice of column ligand.

Product A: Standard Fully Porous C18 (5 µm, 150 x 4.6 mm)
  • Mechanism: Relies purely on hydrophobic dispersion forces between the C18 alkyl chains and the dibutylamino group.

  • Performance: Exhibits high retention but suffers from poor peak asymmetry. The deep pores of fully porous silica often expose the basic pyrimidine nitrogens to residual silanols.

Product B: Polar-Embedded C18 (5 µm, 150 x 4.6 mm)
  • Mechanism: Incorporates an amide or ether linkage near the silica surface. This creates a localized hydration layer that effectively "shields" the basic analytes from unreacted acidic silanols.

  • Performance: Delivers superior peak shape for basic compounds without the need for aggressive ion-pairing reagents, though overall retention is slightly reduced.

Product C: SPP Biphenyl (2.6 µm, 100 x 4.6 mm) - Optimal Choice
  • Mechanism: Combines a solid silica core (reducing the diffusion path length) with a biphenyl ligand. The biphenyl phase offers

    
     electron donor-acceptor interactions with the electron-deficient pyrimidine ring, providing orthogonal selectivity to standard C18.
    
  • Performance: Yields ultra-high theoretical plates (

    
    ) and sharp peak shapes, making it the superior choice for resolving pyrimidinol derivatives.
    
Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data obtained under identical gradient conditions for the three evaluated columns.

Column TechnologyRetention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Nearest Impurity
Standard Fully Porous C18 8.451.85 (Fail)8,5001.4
Polar-Embedded C18 6.101.15 (Pass)12,2002.1
SPP Biphenyl (Core-Shell) 6.851.10 (Pass)24,500 3.5

Data Interpretation: The SPP Biphenyl column provides the optimal balance of retention, peak symmetry, and resolving power.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a low-pH mobile phase. The use of perfluorinated acids, such as Trifluoroacetic Acid (TFA), effectively 4[4] and protonates the pyrimidine ring, locking it into a single tautomeric state.

Phase 1: Mobile Phase Formulation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.0).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Phase 2: Sample Preparation
  • Weigh accurately 10.0 mg of 2-(Dibutylamino)-6-methyl-4-pyrimidinol reference standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 50 µg/mL using an initial mobile phase composition (80% A / 20% B) to prevent solvent-mismatch peak distortion upon injection.

Phase 3: Instrument Parameters (Optimized for SPP Biphenyl)
  • Column: SPP Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky dibutylamino group).

  • Injection Volume: 5 µL.

  • Detection: UV at 240 nm (optimal absorbance for the pyrimidinol chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 7.0 min: Linear ramp to 80% B

    • 7.0 - 9.0 min: Hold at 80% B

    • 9.0 - 9.1 min: Return to 20% B

    • 9.1 - 12.0 min: Column re-equilibration

Phase 4: System Suitability Testing (SST)

A method is only as reliable as its internal validation. Before analyzing unknown samples, the system must pass the following SST criteria based on 5 replicate injections of the working standard:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Tailing (

    
    ): 
    
    
    
    1.5
  • Column Efficiency (

    
    ): 
    
    
    
    15,000 plates

Method Development Logic Visualization

The following diagram illustrates the logical decision matrix utilized to develop this optimized protocol.

G A Target Analyte: 2-(Dibutylamino)-6-methyl-4-pyrimidinol B Assess Physicochemical Properties Hydrophobic Dibutyl Group | Basic Pyrimidine N A->B C1 Standard C18 (Hydrophobic Dispersion) B->C1 C2 SPP Biphenyl (π-π Interactions) B->C2 C3 Polar-Embedded C18 (Silanol Shielding) B->C3 D Mobile Phase Optimization 0.1% TFA (pH ~2.0) to Suppress Silanols C1->D C2->D C3->D E Evaluate Peak Asymmetry (As) Target: As < 1.5 D->E F Final Validated Method (SPP Biphenyl, Gradient Elution) E->F

Decision matrix for HPLC method development of basic pyrimidinol derivatives.

References

  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge.
  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PMC / National Institutes of Health.
  • Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. ACS Publications.
  • Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. SciSpace.

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of CAS 2435-16-7 vs. Isomeric Alternatives

Executive Summary In the fields of fragrance chemistry and drug development, identifying volatile organic compounds within complex matrices requires extreme analytical precision. CAS 2435-16-7 (2-Heptyltetrahydrofuran, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of fragrance chemistry and drug development, identifying volatile organic compounds within complex matrices requires extreme analytical precision. CAS 2435-16-7 (2-Heptyltetrahydrofuran, also known as Florane) is a cyclic ether with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol [1].

A critical analytical challenge arises when attempting to differentiate CAS 2435-16-7 from its structural isomers and isobaric alternatives—most notably Undecanal (CAS 112-44-7) , a linear aliphatic aldehyde with the exact same molecular formula and mass[2]. Because both compounds frequently co-occur in essential oils and synthetic fragrance blends, relying solely on chromatographic retention times leads to false positives.

This guide objectively compares the analytical performance of Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization (CI-MS) in resolving these isomers, providing a self-validating experimental workflow and mechanistic rationale for their fragmentation patterns.

Mechanistic Causality: The Physics of Fragmentation

To understand why specific analytical methods are chosen, we must first examine the causality behind the molecular fragmentation of CAS 2435-16-7.

Under standard 70 eV Electron Ionization (EI), the incoming electron strips an electron from the most accessible site—the non-bonding lone pair on the oxygen atom of the tetrahydrofuran ring. This creates a highly reactive, localized radical cation. To stabilize this charge, the molecule undergoes rapid


-cleavage . The bond between the ring and the bulky heptyl chain is broken, ejecting a neutral heptyl radical (C₇H₁₅•, 99 Da).

The remaining fragment is a highly resonance-stabilized oxolanium ion at m/z 71 (C₄H₇O⁺) . Because this reaction is thermodynamically favorable and kinetically rapid, the m/z 71 ion becomes the diagnostic base peak (100% abundance), while the intact molecular ion (M⁺• at m/z 170) is virtually absent[1][3].

fragmentation M 2-Heptyltetrahydrofuran (M+•) m/z 170 F1 Oxolanium Ion m/z 71 (Base Peak) M->F1 α-cleavage - C7H15• (99 Da) F2 Alkyl Fragment m/z 43 F1->F2 Ring opening - CO

Fig 1: EI-MS α-cleavage fragmentation pathway of CAS 2435-16-7.

Performance Comparison: CAS 2435-16-7 vs. Undecanal

When comparing the analytical identification performance of CAS 2435-16-7 against its primary alternative, Undecanal, EI-MS provides a distinct structural fingerprint. While CAS 2435-16-7 is dominated by the m/z 71 oxolanium ion, Undecanal (an aliphatic aldehyde) fragments via the McLafferty rearrangement , yielding a characteristic m/z 44 ion (CH₂=CH-OH⁺•), alongside an


-cleavage product at m/z 29 (CHO⁺)[2].

The table below summarizes the quantitative fragmentation data used to objectively differentiate these two isobaric compounds.

CompoundCAS NumberMolecular WeightBase Peak (100%)Major Diagnostic Ions (m/z)Weak/Absent Ion
2-Heptyltetrahydrofuran 2435-16-7170.29 g/mol 71 43, 55, 85170 (M⁺•)
Undecanal 112-44-7170.29 g/mol 43 or 44 29, 44, 55, 57, 70170 (M⁺•)

Data synthesized from PubChem spectral databases and standard GC-MS reference libraries[1][2].

Self-Validating Experimental Protocol

Because EI-MS completely destroys the molecular ion (m/z 170) for both compounds, EI alone cannot definitively prove the intact molecular weight—it only proves the presence of the oxolane ring (m/z 71). To establish a self-validating system , we must couple EI-MS with Chemical Ionization (CI-MS). CI uses a softer ionization gas (e.g., methane), which transfers a proton to the analyte, preserving the intact molecule as a pseudo-molecular ion [M+H]⁺ at m/z 171.

The presence of m/z 171 in CI perfectly validates the m/z 71 + 99 Da (loss) deduced from the EI spectrum, ensuring absolute structural confirmation[3].

Step-by-Step GC-MS/MS Methodology
  • Sample Preparation:

    • Dilute the analyte mixture in LC-MS grade hexane to a final concentration of 10-50 µg/mL to prevent detector saturation and ion-molecule reactions in the source.

  • Chromatographic Separation (GC):

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This gradient ensures baseline resolution between the cyclic ether and linear aldehyde alternatives.

  • Dual Ionization Strategy (MS):

    • Run 1 (Structural Fingerprinting): Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230°C. Scan range: m/z 35–300. Identify the m/z 71 base peak.

    • Run 2 (Molecular Weight Validation): Switch the source to Positive Chemical Ionization (PCI) mode using methane reagent gas (flow 1.5 mL/min). Scan for the [M+H]⁺ peak at m/z 171.

  • Data Processing:

    • Cross-reference the EI spectra against the NIST/EPA/NIH Mass Spectral Library. Confirm the absence of m/z 44 to rule out Undecanal interference.

workflow S1 1. Sample Preparation (Dilution in Hexane) S2 2. GC Separation (Non-polar DB-5ms Column) S1->S2 S3 3. Dual Ionization Strategy EI (70 eV) & CI (Methane) S2->S3 S4 4. Mass Analysis (Quadrupole/TOF) S3->S4 S5 5. Data Processing (Isomer Differentiation) S4->S5

Fig 2: Self-validating GC-MS dual-ionization workflow for isomer differentiation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 102816, Furan, 2-heptyltetrahydro- (CAS 2435-16-7)." PubChem, [Link]. Accessed 9 March 2026.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8186, Undecanal (CAS 112-44-7)." PubChem, [Link]. Accessed 9 March 2026.

  • McMaster, Marvin C. GC/MS: A Practical User's Guide, 2nd Edition. Wiley-Interscience, 2008. Wiley Online Library, [Link]. Accessed 9 March 2026.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Substituted 4-Pyrimidinols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption maxima of substituted 4-pyrimidinols. As a senior applic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption maxima of substituted 4-pyrimidinols. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles governing the UV-Vis spectroscopic behavior of this important class of heterocyclic compounds. The choices behind the experimental design and data interpretation are explained to ensure scientific integrity and practical applicability in research and development.

Introduction: The Significance of UV-Vis Spectroscopy for 4-Pyrimidinols

Substituted 4-pyrimidinols, and their tautomeric pyrimidin-4-one forms, are core structures in a vast array of biologically active molecules, including nucleobase analogues and various pharmaceuticals.[1][2] The electronic properties of these compounds, which are directly probed by UV-Vis spectroscopy, are critical determinants of their photochemical stability, reactivity, and potential for interaction with biological targets.

The UV-Vis absorption spectrum of a 4-pyrimidinol is primarily governed by π → π* and n → π* electronic transitions within the pyrimidine ring. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the ring.[1] Understanding these substituent-induced shifts is crucial for several reasons:

  • Structural Elucidation: UV-Vis spectroscopy serves as a valuable tool for confirming the synthesis of new 4-pyrimidinol derivatives and for studying their electronic structure.

  • Tautomeric Analysis: 4-Pyrimidinols exist in a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidin-4-one) forms. These tautomers possess distinct electronic configurations and, consequently, different UV-Vis absorption characteristics.[2][3] The analysis of UV-Vis spectra under varying solvent conditions can provide insights into the predominant tautomeric form.

  • Drug Development: The electronic properties of a drug molecule can influence its binding affinity to target proteins and its metabolic stability. UV-Vis spectroscopy provides a rapid and efficient method for the initial electronic characterization of novel therapeutic candidates.

This guide will delve into the effects of various substituents on the λmax of the 4-pyrimidinol scaffold, providing a comparative analysis supported by experimental data.

The Crucial Role of Tautomerism

A fundamental aspect influencing the UV-Vis absorption of 4-pyrimidinols is their existence in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of the substituents.[2][3]

G cluster_0 Tautomeric Equilibrium of 4-Pyrimidinol Enol 4-Pyrimidinol (Hydroxy Form) Keto Pyrimidin-4(1H)-one (Keto Form) Enol->Keto Proton Transfer Keto->Enol

Caption: Tautomeric equilibrium between the enol and keto forms of 4-pyrimidinol.

The keto form is generally more stable, particularly in polar solvents.[2] Both tautomers have distinct chromophoric systems, leading to different absorption maxima. Therefore, any discussion of the UV-Vis spectra of substituted 4-pyrimidinols must consider the potential for tautomerism.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the reliability and reproducibility of UV-Vis absorption data, a standardized experimental protocol is essential. The following methodology provides a robust framework for the characterization of substituted 4-pyrimidinols.

Materials and Instrumentation
  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) is crucial to minimize interference from impurities. The choice of solvent can influence the tautomeric equilibrium and, consequently, the λmax.

  • Substituted 4-Pyrimidinols: High-purity samples of the compounds of interest are required.

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer with a wavelength range of at least 200-400 nm is necessary.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes are standard for UV measurements.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the substituted 4-pyrimidinol in the chosen spectroscopic grade solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample analysis. This will serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer and another cuvette with the blank in the sample beam.

    • Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the dilute sample solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the UV-Vis absorption spectrum of the sample from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax value and the corresponding absorbance.

G cluster_0 Experimental Workflow for UV-Vis Analysis A Prepare Stock Solution (1 mg/mL) B Prepare Dilute Solution (e.g., 0.01 mg/mL) A->B E Measure Sample Spectrum B->E C Instrument Warm-up & Calibration D Acquire Baseline (Blank Solvent) C->D D->E F Determine λmax E->F

Caption: A streamlined workflow for obtaining the UV-Vis absorption spectrum of a substituted 4-pyrimidinol.

Comparative Analysis of UV-Vis Absorption Maxima

The electronic nature of substituents on the pyrimidine ring significantly influences the energy of the π → π* and n → π* transitions, leading to shifts in the λmax. Generally, electron-donating groups (EDGs) cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (EWGs) result in a hypsochromic shift (a shift to shorter wavelengths).[1]

The following table summarizes the UV-Vis absorption maxima for a selection of substituted 4-pyrimidinols, illustrating the impact of different substituents.

CompoundSubstituent(s)Solventλmax (nm)Reference
4-PyrimidinolNoneAcetonitrile214, 260[4]
2-Amino-6-methyl-4-pyrimidinol2-NH₂ (EDG), 6-CH₃ (EDG)Neutral Aqueous261, 372[5]
2-Amino-4,6-dimethylpyrimidine2-NH₂ (EDG), 4,6-di-CH₃ (EDG)Neutral Aqueous261, 372[5]

Analysis of Substituent Effects:

  • Electron-Donating Groups (EDGs): The presence of amino (-NH₂) and methyl (-CH₃) groups, which are electron-donating, leads to a significant bathochromic shift in the λmax compared to the unsubstituted 4-pyrimidinol.[1][5] This is because these groups increase the electron density of the pyrimidine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups would be expected to cause a hypsochromic shift.[1] This is due to the stabilization of the ground state electronic configuration.

Conclusion

The UV-Vis absorption maxima of substituted 4-pyrimidinols are a sensitive indicator of their electronic structure. This guide has provided a framework for understanding and comparing the spectroscopic properties of these important heterocyclic compounds. Key takeaways include:

  • The indispensable role of tautomerism in interpreting UV-Vis spectra.

  • A robust experimental protocol for obtaining reliable and comparable data.

  • The predictable influence of electron-donating and electron-withdrawing substituents on the λmax.

By applying these principles and methodologies, researchers can effectively utilize UV-Vis spectroscopy as a powerful tool in the synthesis, characterization, and development of novel 4-pyrimidinol-based compounds for a wide range of scientific and pharmaceutical applications.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org.
  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010). PubMed. [Link]

  • Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2017). ijirset. [Link]

  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts. (2022). UAM. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL

Advanced Safety and Handling Protocol for 2-(Dibutylamino)-6-methyl-4-pyrimidinol As a Senior Application Scientist, I frequently consult on the integration of specialized pyrimidine derivatives into drug discovery and a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for 2-(Dibutylamino)-6-methyl-4-pyrimidinol

As a Senior Application Scientist, I frequently consult on the integration of specialized pyrimidine derivatives into drug discovery and agricultural chemistry pipelines. 2-(Dibutylamino)-6-methyl-4-pyrimidinol (CAS: 55447-64-8) [1] is a highly specific intermediate. While it lacks the acute volatility of lower-molecular-weight amines, its structural lipophilicity—driven by the dibutylamino moiety—significantly enhances its potential for dermal penetration. Standard "one-size-fits-all" lab safety approaches are insufficient for such compounds.

This guide establishes a self-validating, causality-driven protocol for Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring regulatory compliance and absolute operator safety[2].

Hazard Causality and Risk Assessment

Before donning any PPE, we must understand why we are protecting ourselves. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be driven by a rigorous hazard assessment[3].

  • Dermal Permeability: The dibutylamino group increases the molecule's partition coefficient (LogP). If dissolved in organic solvents (e.g., DMSO, dichloromethane) during synthesis, the solvent acts as a carrier, rapidly transporting the pyrimidinol across the stratum corneum.

  • Ocular Toxicity: As a crystalline solid or concentrated solution, pyrimidine derivatives can cause severe corneal irritation[4].

  • Inhalation Risk: Handling the lyophilized powder creates micro-particulates. Without engineering controls, these particulates can bypass the upper respiratory tract.

Quantitative PPE Specification Matrix

To mitigate these specific physicochemical risks, the following PPE specifications must be strictly adhered to. This aligns with the National Research Council's Prudent Practices in the Laboratory[4].

PPE CategoryMaterial & SpecificationQuantitative Metric / StandardCausality & Rationale
Hand Protection 100% Nitrile (Non-latex)

5 mil thickness
Nitrile provides a superior barrier against lipophilic organic molecules compared to latex. Double-gloving is required when handling solutions[4].
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 CompliantSafety glasses with side shields are insufficient for powders. Splash goggles form a complete facial seal to prevent particulate ingress[4].
Body Protection 100% Cotton Lab CoatKnee-length, fully buttonedSynthetic blends (polyester) can melt into the skin if exposed to reactive solvents or flash fires. Cotton provides a breathable, sacrificial barrier[5].
Respiratory N95 / P100 Particulate RespiratorNIOSH-Approved (42 CFR 84)Required only if weighing bulk powder outside a certified chemical fume hood to prevent inhalation of aerosolized dust[2].

Operational Workflow: Handling and Transfer

A protocol is only as strong as its execution. The following step-by-step methodology ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Step 1: Engineering Control Verification Prior to handling 2-(Dibutylamino)-6-methyl-4-pyrimidinol, verify that your chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Do not proceed if the flow alarm is active[6].

Step 2: Systematic PPE Donning

  • Inspect the 100% cotton lab coat for tears; button completely to the neck.

  • Don ANSI Z87.1 splash goggles. Adjust the strap to ensure a gap-free seal against the face.

  • Don the inner pair of 5 mil nitrile gloves, pulling the cuffs under the lab coat sleeves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates an impermeable overlap.

Step 3: Chemical Manipulation

  • Place the sealed container of the chemical inside the fume hood at least 6 inches behind the sash.

  • Use a grounded, anti-static micro-spatula to transfer the powder to minimize electrostatic dispersion.

  • If dissolving the compound, add the solvent slowly to prevent exothermic splattering.

Step 4: Systematic Doffing

  • Remove the outer gloves inside the fume hood by pinching the wrist and peeling them inside out. Dispose of them in a solid hazardous waste bin.

  • Remove the inner gloves, followed by the splash goggles (handling only the clean straps).

  • Wash hands immediately with soap and water for a minimum of 20 seconds.

PPE_Workflow A 1. Verify Fume Hood (Face Velocity 80-100 fpm) B 2. Don Base PPE (Cotton Coat, Closed Shoes) A->B C 3. Don Eye Protection (ANSI Z87.1 Splash Goggles) B->C D 4. Don Hand Protection (Double 5-mil Nitrile Gloves) C->D E 5. Execute Transfer (Inside Fume Hood) D->E F 6. Doffing & Disposal (Remove Outer Gloves First) E->F

Standard Operating Procedure for PPE Donning and Chemical Handling.

Emergency Spill Management and Disposal Plan

In the event of a spill, immediate, calculated action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to allow aerosolized dust to settle.

  • PPE Upgrade: The responder must don a full face shield (over splash goggles) and heavy-duty (11-15 mil) chemical-resistant nitrile gloves[2].

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the pyrimidinol powder. Lightly mist the powder with a compatible low-toxicity solvent (e.g., isopropanol) or water to dampen it.

  • Containment (Liquid Spill): If the chemical is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use a non-sparking scoop to transfer the absorbed material or dampened powder into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as hazardous waste.

  • Disposal: Label the container clearly as "Hazardous Waste: 2-(Dibutylamino)-6-methyl-4-pyrimidinol / Organic Solvent Mixture." Dispose of via a certified hazardous waste contractor in accordance with EPA/RCRA regulations. Do not flush down the sink.

Spill_Response S1 Identify Spill (2-(Dibutylamino)-6-methyl-4-pyrimidinol) S2 Evacuate & Isolate Area (Allow Dust to Settle) S1->S2 S3 Upgrade PPE (Add Face Shield & Heavy-Duty Gloves) S2->S3 S4 Containment (Dampen Powder or Apply Vermiculite) S3->S4 S5 Collection & Disposal (Seal in HDPE Hazardous Waste Container) S4->S5

Emergency Spill Response Protocol for Pyrimidinol Derivatives.

References

1.1 - Source: chembk.com 2. 3 - Source: osha.gov 3.5 - Source: clinicallab.com 4. 6 - Source: labequipmentdirect.com 5. 2 - Source: nih.gov 6.4 - Source: nih.gov

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL
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